Encequidar hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
849675-88-3 |
|---|---|
Molecular Formula |
C38H37ClN6O7 |
Molecular Weight |
725.2 g/mol |
IUPAC Name |
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C38H36N6O7.ClH/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36;/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46);1H |
InChI Key |
KAQQJKZDBBMBEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Encequidar Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encequidar hydrochloride is a first-in-class, minimally absorbed, gut-specific inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the intestinal epithelium. Its development represents a significant advancement in overcoming multidrug resistance (MDR) for orally administered chemotherapeutic agents. By selectively blocking P-gp in the gastrointestinal tract, encequidar enhances the oral bioavailability of P-gp substrates, most notably paclitaxel, thereby offering a new therapeutic paradigm for patients. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound.
Introduction
The oral administration of many potent anticancer drugs is hampered by poor bioavailability due to efflux by transmembrane transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp is highly expressed on the apical surface of intestinal enterocytes, where it actively pumps a wide range of xenobiotics, including many chemotherapeutic agents, back into the intestinal lumen, thus limiting their systemic absorption. This compound (formerly known to as HM30181A) was developed to specifically inhibit this intestinal P-gp-mediated efflux, thereby enabling the oral delivery of drugs that are substrates of this transporter.[1] This document details the scientific journey of encequidar from its discovery to its clinical application.
Discovery and Rationale
The discovery of encequidar was driven by the need for a P-gp inhibitor with a specific pharmacological profile: high potency against P-gp, selectivity for the transporter, and minimal systemic absorption to avoid off-target effects and drug-drug interactions. Researchers at Athenex, Inc. and Hanmi Pharmaceutical Co. Ltd. collaborated on the development of this novel agent. The design strategy focused on modifying existing P-gp inhibitor scaffolds to increase polarity and reduce membrane permeability, thereby confining its action to the gastrointestinal tract. This approach led to the identification of encequidar, a compound that effectively inhibits intestinal P-gp without significant systemic exposure.[1]
Chemical Synthesis
The synthesis of this compound involves a multi-step process, with the key feature being the construction of the central tetrazole ring. While a detailed, step-by-step protocol is proprietary, the general synthetic strategy has been published and is outlined below.
A key step in the synthesis involves the construction of the tetrazole ring through a reaction of an arenediazonium salt with a tosylhydrazone in pyridine, a method based on previously established procedures.[2] The overall synthesis can be conceptualized as the preparation of two key fragments followed by their coupling and final modification.
Please refer to the following workflow for a visual representation of the synthetic strategy:
Caption: Synthetic workflow for this compound.
Mechanism of Action
Encequidar is a potent and selective inhibitor of P-glycoprotein.[1] P-gp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells. In the intestine, this action prevents the absorption of orally administered drugs that are P-gp substrates.
Encequidar binds to P-gp and competitively inhibits its function, thereby preventing the efflux of co-administered drugs like paclitaxel. This leads to increased intracellular concentrations of the drug in the enterocytes and subsequently enhanced absorption into the systemic circulation. Due to its designed physicochemical properties, encequidar itself has very low systemic bioavailability, which confines its P-gp inhibitory activity primarily to the gut wall.
The signaling pathways that regulate the expression of P-gp are complex and involve multiple transcription factors and kinases. While encequidar acts as a direct inhibitor, understanding these pathways is crucial in the broader context of multidrug resistance.
Caption: Mechanism of action of Encequidar and regulation of P-gp.
Experimental Protocols
P-gp Inhibition Assay (Rhodamine 123 Efflux Assay)
A common method to assess P-gp inhibitory activity is the rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an accumulation of rhodamine 123 and a corresponding increase in fluorescence.
Representative Protocol:
-
Cell Culture: Utilize a cell line that overexpresses P-gp (e.g., NCI/ADR-RES) and a corresponding parental cell line with low P-gp expression (e.g., OVCAR-8) as a control. Culture the cells in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., verapamil) for 1-2 hours at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of approximately 5 µM to all wells and incubate for 30-60 minutes at 37°C.[3]
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.[3]
-
Efflux Period: Add fresh, pre-warmed media (with or without the inhibitor) and incubate for an additional 1-2 hours at 37°C to allow for efflux.[3]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer at an excitation/emission wavelength of approximately 485/528 nm.
-
Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to controls and determine the IC50 value for encequidar.
Caption: Workflow for the Rhodamine 123 Efflux Assay.
Preclinical and Clinical Data
Preclinical Data
Preclinical studies demonstrated that encequidar is a potent P-gp inhibitor with a high degree of selectivity. In vitro studies using various cell lines confirmed its ability to reverse P-gp-mediated resistance to chemotherapeutic agents. Animal studies showed that co-administration of encequidar with oral paclitaxel significantly increased the bioavailability of paclitaxel.
| Parameter | Value | Species/Cell Line | Reference |
| P-gp Inhibition (IC50) | ~10 nM | Caco-2 cells | [4] |
| Oral Bioavailability | Low (<5%) | Rat | [1] |
| Effect on Oral Paclitaxel Bioavailability | ~10-fold increase | Rat | [4] |
Clinical Data: The KX-ORAX-001 Phase III Trial (NCT02594371)
The pivotal phase III clinical trial, KX-ORAX-001, was a randomized, open-label study that compared the efficacy and safety of oral paclitaxel plus encequidar (oPac+E) versus intravenous paclitaxel (IVPac) in patients with metastatic breast cancer.[5][6]
| Parameter | Oral Paclitaxel + Encequidar (oPac+E) | Intravenous Paclitaxel (IVPac) | p-value | Reference |
| Number of Patients (ITT) | 265 | 137 | N/A | [5] |
| Confirmed Overall Response Rate (ORR) | 36% | 23% | 0.01 | [5] |
| Median Progression-Free Survival (PFS) | 8.4 months | 7.4 months | 0.046 | [5][7] |
| Median Overall Survival (OS) | 22.7 months | 16.5 months | 0.08 | [5][7] |
Adverse Events of Note:
| Adverse Event | Oral Paclitaxel + Encequidar (oPac+E) | Intravenous Paclitaxel (IVPac) | Reference |
| Neuropathy (All Grades) | 17% | 57% | [8] |
| Grade 3 Neuropathy | 1% | 8% | [8] |
| Neutropenia (Grade 4) | Higher | Lower | [7] |
| Gastrointestinal (Diarrhea, Nausea) | Higher | Lower | [7][8] |
The study met its primary endpoint, demonstrating a statistically significant improvement in the overall response rate for the oPac+E arm compared to the IVPac arm.[5] While the combination showed a favorable reduction in neuropathy, it was associated with a higher incidence of gastrointestinal side effects and neutropenia.[5][7][8]
Caption: Clinical trial workflow for the KX-ORAX-001 study.
Conclusion
This compound is a novel, gut-specific P-gp inhibitor that enables the oral administration of paclitaxel, a cornerstone of chemotherapy. The discovery and development of encequidar exemplify a targeted approach to overcoming drug delivery challenges. Clinical data have demonstrated that the combination of oral paclitaxel and encequidar offers a superior response rate and a different safety profile, notably with less neuropathy, compared to intravenous paclitaxel in metastatic breast cancer. Further research and clinical development may expand the application of encequidar to other P-gp substrate drugs, potentially transforming the landscape of oral chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. ajmc.com [ajmc.com]
- 8. drbreastcancer.com [drbreastcancer.com]
The Pharmacological Profile of Encequidar Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encequidar hydrochloride (formerly HM30181A) is a first-in-class, potent, and selective inhibitor of the P-glycoprotein (P-gp) efflux pump.[1] Designed for minimal systemic absorption, its primary pharmacological action is localized to the gastrointestinal tract, where it effectively blocks the P-gp-mediated efflux of co-administered drug substrates.[1][2] This targeted mechanism has been principally investigated to enable the oral administration of chemotherapeutic agents that are normally restricted to intravenous delivery due to poor bioavailability, most notably paclitaxel. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on its co-administration with oral paclitaxel.
Introduction
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells and a significant barrier to the oral absorption of many pharmacological agents.[3] Located on the apical surface of intestinal epithelial cells, P-gp actively transports a wide range of substrates out of the cells and back into the intestinal lumen, thereby reducing their systemic bioavailability.[3] this compound was developed to selectively inhibit this intestinal P-gp activity. Its chemical structure is designed to have high affinity for the P-gp transporter while possessing physicochemical properties that result in poor membrane permeability and, consequently, minimal systemic exposure.[1] This localized action is intended to mitigate the potential for systemic toxicities associated with non-specific P-gp inhibition.
Mechanism of Action
Encequidar is a non-competitive inhibitor of P-glycoprotein. It binds to the transporter, inducing a conformational change that prevents the efflux of P-gp substrates. This inhibition of P-gp in the intestinal epithelium allows for increased intracellular concentration and subsequent absorption of co-administered drugs into the systemic circulation.
The following diagram illustrates the mechanism of action of Encequidar in enhancing the oral bioavailability of paclitaxel.
Caption: Mechanism of Encequidar in enhancing oral paclitaxel absorption.
A recent study has also suggested that Encequidar's mechanism for reversing multidrug resistance may involve effects on cellular metabolism. The combination of encequidar and doxorubicin was found to impact the citric acid cycle and glutathione metabolism, leading to reduced energy supply for P-gp and increased oxidative stress in resistant cells.[4]
Pharmacodynamics: In Vitro P-gp Inhibition
The inhibitory potency of Encequidar against P-gp has been evaluated in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.
Table 1: In Vitro P-glycoprotein Inhibitory Activity of Encequidar
| Cell Line/System | P-gp Substrate | IC50 (nM) | Reference |
| Human P-gp | Not Specified | 0.0058 µM (5.8 nM) | [5] |
| MDCK-MDR1 | Paclitaxel | 35.4 | [6] |
| Rat BCRP | Not Specified | 0.059 - 0.18 µM | [5] |
| Cynomolgus Monkey BCRP | Not Specified | 0.059 - 0.18 µM | [5] |
Encequidar exhibits a high degree of selectivity for human P-gp over human Breast Cancer Resistance Protein (BCRP), with an IC50 for hBCRP reported as >10 µM.[5]
Pharmacokinetics
The pharmacokinetic profile of Encequidar is characterized by low systemic absorption, which is a key design feature to limit its effects to the gastrointestinal tract. When co-administered with P-gp substrates like paclitaxel, it significantly increases their oral bioavailability.
Table 2: Pharmacokinetic Parameters of Oral Paclitaxel Co-administered with Encequidar
| Study Population | Oral Paclitaxel Dose | Encequidar Dose | AUC (ng·h/mL) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Advanced Cancer Patients | 205 mg/m² (3 days/week) | 15 mg | 3419 ± 1475 (Week 1) | 248 (in grade ≤2 neutropenia) | - | [7] |
| Advanced Cancer Patients | 205 mg/m² (3 days/week) | 15 mg | 3224 ± 1150 (Week 4) | 508 (in grade ≥3 neutropenia) | - | [7] |
| Advanced Cancer Patients | 615 mg/m² (divided over 3 days) | 15 mg | 5033.5 ± 1401.1 | - | 12 | [8] |
| Metastatic Prostate Cancer Patients | 300 mg/m² | 15 mg | 1343.3 ± 443.0 | - | 16.14 (mean across doses) | [9] |
A study in healthy male volunteers investigated the effect of Encequidar on the pharmacokinetics of dabigatran etexilate, another P-gp substrate. Co-administration resulted in an approximate 95% increase in both the mean AUC and Cmax of dabigatran.[2]
Clinical Efficacy and Safety
The primary clinical application of Encequidar has been in combination with oral paclitaxel for the treatment of metastatic breast cancer. A pivotal Phase III clinical trial (NCT02594371) compared the efficacy and safety of oral paclitaxel plus Encequidar versus intravenous (IV) paclitaxel.[10][11][12]
Table 3: Efficacy Results from the Phase III Trial of Oral Paclitaxel with Encequidar vs. IV Paclitaxel in Metastatic Breast Cancer (mITT Population)
| Endpoint | Oral Paclitaxel + Encequidar (n=265) | IV Paclitaxel (n=137) | Hazard Ratio (95.5% CI) / p-value | Reference |
| Confirmed Overall Response Rate | 36% | 23% | p = 0.01 | [10] |
| Median Progression-Free Survival | 8.4 months | 7.4 months | 0.768 (0.584 - 1.01); p = 0.046 | |
| Median Overall Survival | 22.7 months | 16.5 months | 0.794 (0.607 - 1.037); p = 0.08 | [13] |
Safety Profile:
The combination of oral paclitaxel and Encequidar demonstrated a different safety profile compared to IV paclitaxel. Notably, there was a lower incidence and severity of neuropathy and alopecia with the oral combination.[10][12] However, gastrointestinal adverse events (nausea, vomiting, diarrhea) and neutropenic complications were more frequent with the oral regimen.[10][12]
Table 4: Key Adverse Events (Grade ≥3) from the Phase III Trial
| Adverse Event | Oral Paclitaxel + Encequidar | IV Paclitaxel | Reference |
| Neuropathy (>Grade 2) | 2% | 15% | [10] |
| Neutropenia | 25% (Grade 3), 18% (Grade 4) | Not specified in detail | [5] |
| Febrile Neutropenia | 4% | Not specified in detail | [5] |
| Diarrhea | 4% | Not specified in detail | [5] |
Experimental Protocols
In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay is commonly used to assess the functional inhibition of P-gp.
Objective: To determine the IC50 of Encequidar for P-gp inhibition by measuring the efflux of the fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1 or CCRF-CEM T cells)
-
Rhodamine 123
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Culture: Culture the P-gp overexpressing cells according to standard protocols.
-
Cell Loading:
-
Inhibitor Treatment and Efflux:
-
Wash the cells to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium containing various concentrations of this compound. Include a vehicle control (no inhibitor) and a positive control (a known P-gp inhibitor).
-
Incubate for a specific time (e.g., 1-2 hours) at 37°C to allow for P-gp-mediated efflux.
-
-
Fluorescence Measurement:
-
Pellet the cells by centrifugation and resuspend in cold PBS.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader (excitation ~507 nm, emission ~529 nm).[9]
-
-
Data Analysis:
-
Calculate the percentage of rhodamine 123 retention for each concentration of Encequidar relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Encequidar concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the Rhodamine 123 efflux assay.
Bioanalytical Method for Paclitaxel in Human Plasma (LC-MS/MS)
Objective: To quantify the concentration of paclitaxel in human plasma samples from clinical trials.
Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high sensitivity and specificity for the quantification of drugs in complex biological matrices.
Materials:
-
Human plasma samples
-
Paclitaxel analytical standard
-
Internal standard (e.g., ¹³C₆-labeled paclitaxel or docetaxel)[16]
-
Acetonitrile, methanol, formic acid (HPLC or LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., tert-butyl methyl ether)[16]
-
LC-MS/MS system (e.g., UPLC coupled with a triple quadrupole mass spectrometer)[16]
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction Example):
-
To a 200 µL aliquot of human plasma, add 20 µL of the internal standard solution.[16]
-
Add 1.3 mL of tert-butyl methyl ether.[16]
-
Vortex for a specified time to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 analytical column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).[16]
-
-
Mass Spectrometric Detection:
-
Perform detection using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for paclitaxel (e.g., m/z 876.2 → 307.9) and the internal standard.[16]
-
-
Quantification:
-
Generate a calibration curve by analyzing plasma samples spiked with known concentrations of paclitaxel.
-
Determine the concentration of paclitaxel in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Caption: Workflow for LC-MS/MS bioanalysis of paclitaxel.
Conclusion
This compound is a novel, intestine-specific P-gp inhibitor that has demonstrated significant potential in overcoming a major hurdle in oral drug delivery. Its co-administration with P-gp substrates, such as paclitaxel, leads to a substantial increase in their oral bioavailability, enabling a shift from intravenous to oral administration for certain chemotherapeutics. The clinical data for the combination of oral paclitaxel and Encequidar in metastatic breast cancer are promising, showing improved response rates and a favorable safety profile with respect to neurotoxicity compared to intravenous paclitaxel. Further research and clinical development will continue to define the role of Encequidar in optimizing cancer therapy and potentially other therapeutic areas where P-gp-mediated drug efflux limits oral efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. payeshdarou.ir [payeshdarou.ir]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. ascopubs.org [ascopubs.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. academic.oup.com [academic.oup.com]
The Role of Encequidar in Overcoming P-glycoprotein-Mediated Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of various cancers. A primary mechanism underlying this resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively extrudes a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1][2][3][4] Encequidar (formerly HM30181A) is a potent and selective, third-generation, non-competitive inhibitor of P-gp.[5] This technical guide provides an in-depth overview of the core mechanisms by which encequidar overcomes P-gp-mediated MDR, details key experimental protocols for its evaluation, and presents quantitative data from preclinical and clinical studies.
Introduction: The Challenge of Multidrug Resistance
The efficacy of many chemotherapeutic agents is limited by the development of MDR in cancer cells.[6] P-gp, encoded by the ABCB1 gene, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[2] It recognizes a broad spectrum of structurally diverse substrates, including taxanes (e.g., paclitaxel), anthracyclines, and vinca alkaloids.[2][7][8] The overexpression of P-gp is a common feature in many resistant tumors and is associated with poor clinical outcomes.[3]
Encequidar has been specifically designed as a gut-specific P-gp inhibitor with poor oral bioavailability.[7][9][10][11] This targeted approach allows for the oral administration of P-gp substrate drugs, such as paclitaxel, by inhibiting intestinal P-gp and enhancing their absorption, while minimizing systemic exposure to the inhibitor and associated toxicities.[7][10][11][12]
Mechanism of Action of Encequidar
Encequidar is a potent and selective inhibitor of P-glycoprotein.[5] It functions by directly binding to P-gp and inhibiting its ATPase activity, which is essential for the energy-dependent efflux of substrates.[13] By inhibiting P-gp, encequidar increases the intracellular concentration of co-administered chemotherapeutic drugs in P-gp-overexpressing cells, thereby restoring their cytotoxic activity.[9]
A study on doxorubicin-resistant SW620/AD300 colon cancer cells demonstrated that encequidar inhibits the transport activity of P-gp, leading to reduced doxorubicin efflux and enhanced cytotoxicity.[9] Mechanistically, the combination of encequidar and doxorubicin was found to impact the citric acid cycle, reducing the energy supply for P-gp, and affect glutathione metabolism, thereby increasing intracellular reactive oxygen species (ROS) and promoting apoptosis.[9]
Signaling Pathways in P-gp Mediated Multidrug Resistance
The overexpression of P-gp can be influenced by various signaling pathways. While encequidar's primary action is direct P-gp inhibition, understanding these pathways is crucial for a comprehensive approach to overcoming MDR.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Nanodrug delivery in reversing multidrug resistance in cancer cells [frontiersin.org]
- 7. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein mediated multidrug resistance and its implications for pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oral Paclitaxel Plus P-Glycoprotein Pump Inhibitor Encequidar vs Intravenous Paclitaxel in Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 13. pubs.acs.org [pubs.acs.org]
Preclinical Research on Encequidar Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Encequidar hydrochloride (formerly HM30181A), a first-in-class, minimally absorbed, gut-specific P-glycoprotein (P-gp) inhibitor. Encequidar is designed to be orally co-administered with P-gp substrate drugs to enhance their oral absorption and bioavailability. This document summarizes key quantitative data, details experimental methodologies, and visualizes important concepts to support further research and development efforts in this area.
Mechanism of Action
Encequidar is a potent and selective inhibitor of the P-glycoprotein (P-gp/MDR1/ABCB1) efflux pump, a key transporter in the intestinal epithelium that limits the oral bioavailability of many drugs, including chemotherapeutic agents like paclitaxel.[1][2] By inhibiting intestinal P-gp, Encequidar effectively blocks the efflux of co-administered P-gp substrate drugs back into the gastrointestinal lumen, thereby increasing their net absorption into the systemic circulation.[2][3] A key feature of Encequidar is its minimal systemic absorption, which localizes its P-gp inhibitory activity to the gut, reducing the potential for systemic side effects associated with P-gp inhibition in other tissues.[1][4]
In addition to its primary mechanism of P-gp inhibition, preclinical studies in doxorubicin-resistant colon cancer cells (SW620/AD300) have shown that Encequidar can also impact cellular metabolism. Its combination with doxorubicin was found to affect the citric acid cycle (TCA cycle) and glutathione metabolism. This action reduces the energy supply for P-gp and diminishes the cells' capacity to counteract oxidative stress, thereby helping to reverse multidrug resistance.[4]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of Encequidar.
Table 1: In Vitro Potency of Encequidar Against Efflux Transporters
| Transporter | Species | IC50 | Reference |
| P-glycoprotein (P-gp) | Human | 0.0058 ± 0.0006 µM | [5][6] |
| Breast Cancer Resistance Protein (BCRP) | Human | > 10 µM | [5][6] |
| BCRP | Rat | 0.059 - 0.18 µM | [5][6] |
| BCRP | Cynomolgus Monkey | 0.059 - 0.18 µM | [5][6] |
IC50 values represent the concentration of Encequidar required to inhibit 50% of the transporter's activity.
Table 2: In Vivo Effects of Encequidar on the Pharmacokinetics of Co-administered Drugs
| Co-administered Drug (Dose) | Animal Model | Encequidar Dose | Change in Oral Bioavailability/Exposure (AUC) | Reference |
| Paclitaxel (PO) | Rat | 15 mg/kg; PO | 33.5-fold increase in AUC | [5][6] |
| Paclitaxel (PO) | Rat | Not Specified | Bioavailability increased from 3.4% to 41.3% | [7] |
| Sulfasalazine (PO) | Rat | 15 mg/kg; PO | 3.04-fold increase in AUC | [5][6] |
| Talinolol (PO) | Cynomolgus Monkey | Not Specified | 2.14-fold increase in AUC | [5][6] |
| Paclitaxel (PO) | mdr1a(-/-) Rats | N/A | Bioavailability of 47% (compared to 12% in wild-type) | [7] |
AUC (Area Under the Curve) is a measure of total drug exposure over time.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are descriptions of key experimental protocols used in the evaluation of Encequidar.
In Vitro P-gp and BCRP Inhibition Assays
These assays are fundamental to determining the potency and selectivity of Encequidar as a transporter inhibitor.
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-hMDR1) to express human P-gp, and with the human BCRP gene (MDCK-hBCRP) to express human BCRP, are commonly used.[5]
-
Substrates: Radiolabeled substrates specific to each transporter are used. For P-gp, [³H]digoxin is a common choice, while [³H]cladribine can be used for BCRP.[5]
-
Protocol:
-
MDCK cells are seeded on permeable supports (e.g., Transwell plates) and cultured to form a confluent monolayer, creating a barrier that mimics the intestinal epithelium.
-
The radiolabeled substrate is added to the donor (apical or basolateral) compartment, with or without varying concentrations of Encequidar.
-
Samples are collected from the receiver compartment at specified time points (e.g., over 120 minutes) to measure the amount of substrate that has been transported across the cell monolayer.[5]
-
The efflux ratio (the ratio of basolateral-to-apical transport to apical-to-basolateral transport) is calculated. A decrease in the efflux ratio in the presence of Encequidar indicates inhibition of the transporter.
-
IC50 values are determined by plotting the percentage of inhibition against the concentration of Encequidar.
-
In Vivo Pharmacokinetic Studies in Rodents and Non-Rodents
These studies assess the impact of Encequidar on the oral bioavailability of P-gp substrate drugs in a whole-animal system.
-
Animal Models: Sprague-Dawley rats and cynomolgus monkeys are frequently used models.[5][6][7]
-
Drug Administration:
-
A control group receives the P-gp substrate drug (e.g., paclitaxel) orally (PO) or intravenously (IV).
-
A test group receives an oral dose of Encequidar, typically administered prior to the oral administration of the P-gp substrate drug.[5][6]
-
For comparison, another P-gp inhibitor like elacridar may be used in a separate group.[5][6]
-
-
Sample Collection and Analysis:
-
Blood samples are collected from the animals at multiple time points after drug administration.
-
Plasma is separated from the blood samples.
-
The concentration of the P-gp substrate drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax), are calculated using non-compartmental analysis.
-
The fold-increase in AUC for the orally administered substrate drug in the presence of Encequidar, compared to its administration alone, is determined to quantify the magnitude of the drug-drug interaction.[5][6]
-
Preclinical Toxicology
A comprehensive preclinical toxicology program is essential to characterize the safety profile of a new drug candidate before it enters human clinical trials. For a minimally absorbed drug like Encequidar, the focus is on both potential local effects in the gastrointestinal tract and any effects from low-level systemic exposure.
While detailed GLP toxicology reports for Encequidar as a standalone agent are not publicly available, its development as a gut-specific inhibitor was predicated on having low systemic absorption to minimize systemic toxicities.[8] Clinical studies have reported that Encequidar is well-tolerated.[4]
Preclinical safety has been evaluated in the context of its use with other agents. For instance, in a study with cancer-bearing dogs, the combination of oral paclitaxel and Encequidar was assessed to determine the maximum tolerated dose (MTD). The most frequent adverse events were gastrointestinal and hematologic, with the majority being self-resolving and of low grade. Dose-limiting toxicities at higher doses of the combination included severe gastrointestinal toxicity, neutropenia, and acute kidney injury.[5]
A standard preclinical toxicology program for a compound like Encequidar would typically include:
-
Single-Dose and Repeat-Dose Toxicity Studies: Conducted in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
-
Safety Pharmacology Studies: To evaluate effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for the drug to cause genetic mutations or chromosomal damage.
-
Reproductive and Developmental Toxicology Studies: To evaluate potential effects on fertility and embryonic-fetal development.
-
Carcinogenicity Studies: Long-term studies, typically in rodents, to assess the carcinogenic potential of the drug, if warranted by the intended duration of clinical use.
The favorable safety profile observed in clinical trials of Encequidar suggests that the preclinical toxicology program supported its advancement into human studies.
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a potent and selective, gut-specific P-gp inhibitor. In vitro studies have established its high potency against human P-gp, while in vivo pharmacokinetic studies in multiple animal species have demonstrated its ability to significantly increase the oral bioavailability of co-administered P-gp substrates. The minimal systemic absorption of Encequidar is a key design feature aimed at enhancing safety and tolerability. The collective preclinical evidence has provided a solid foundation for the clinical development of Encequidar as a novel agent to improve the efficacy and convenience of orally administered therapies that are otherwise limited by P-gp-mediated efflux.
References
- 1. encequidar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Oral docetaxel plus encequidar - a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encequidar | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tolerability Assessment of Orally Administered Paclitaxel With Encequidar in Dogs With Spontaneous Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lovelacebiomedical.org [lovelacebiomedical.org]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Encequidar Hydrochloride Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encequidar hydrochloride (formerly HM30181) is a potent and selective, minimally absorbed inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump.[1][2][3] P-gp is highly expressed in the gastrointestinal tract, where it actively transports a wide range of xenobiotics, including many therapeutic drugs, back into the intestinal lumen, thereby limiting their oral bioavailability.[4][5] Encequidar is designed to act locally in the gut to inhibit P-gp, thus increasing the systemic absorption of co-administered P-gp substrate drugs.[1][6] Its minimal systemic absorption is a key feature, potentially reducing the risk of systemic drug-drug interactions.[7]
These application notes provide detailed protocols for the formulation of this compound for in vivo animal studies, specifically focusing on oral administration to evaluate its efficacy in enhancing the bioavailability of P-gp substrate drugs, such as the chemotherapeutic agent paclitaxel.
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as a biological barrier by extruding toxins and xenobiotics from cells.[1][8] In the context of oral drug administration, P-gp in the apical membrane of intestinal epithelial cells recognizes its substrates as they enter the cell and actively pumps them back into the intestinal lumen, a process powered by ATP hydrolysis.[2][8] This efflux mechanism is a major contributor to the poor oral bioavailability of many drugs.
Encequidar acts as a competitive inhibitor of P-gp.[2] It binds to the transporter, preventing the binding and subsequent efflux of P-gp substrate drugs.[2][8] This inhibition allows for greater absorption of the co-administered drug from the gastrointestinal tract into the systemic circulation.
Data Presentation
The primary application of encequidar in preclinical studies is to evaluate its impact on the pharmacokinetics of a co-administered P-gp substrate. The following tables summarize representative data from such studies.
Table 1: Pharmacokinetic Parameters of Oral Paclitaxel (10 mg/kg) in Sprague-Dawley Rats with and without Co-administered Encequidar (1 mg/kg)
| Formulation Group | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | Relative Bioavailability Increase |
| Amorphous Paclitaxel Alone | 50 ± 15 | 2.0 | 250 ± 80 | - |
| Amorphous Paclitaxel + Amorphous Encequidar | 110 ± 30 | 1.5 | 600 ± 150 | 2.4-fold |
| Paclitaxel ASD (HPMC-5) + Encequidar ASD (HPMC-5) | 350 ± 90 | 1.0 | 6000 ± 1200 | 24-fold[7] |
Data are presented as mean ± SD and are hypothetical representations based on published findings. ASD: Amorphous Solid Dispersion; HPMC-5: Hydroxypropylmethylcellulose 5.
Table 2: In Vivo Efficacy of Oral Paclitaxel with Encequidar in a Mouse Xenograft Model (Hypothetical Data)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Oral Paclitaxel (20 mg/kg) | 1200 ± 200 | 20 |
| Oral Paclitaxel (20 mg/kg) + Encequidar (10 mg/kg) | 450 ± 100 | 70 |
| Intravenous Paclitaxel (10 mg/kg) | 400 ± 90 | 73 |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Preparation of Encequidar Amorphous Solid Dispersion (ASD) by Lyophilization
This protocol describes the preparation of an encequidar amorphous solid dispersion with a polymer carrier, a common technique to improve the dissolution of poorly soluble compounds.
Materials:
-
This compound
-
Polymer carrier (e.g., PVP-K30 or HPMC-5)
-
Tert-butanol
-
Milli-Q water
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Solution Preparation:
-
Prepare a suitable solvent system, such as a 1:1 (v/v) mixture of tert-butanol and Milli-Q water.
-
Dissolve the polymer carrier (e.g., HPMC-5) in the solvent system to a final concentration of 40 mg/mL. Stir overnight to ensure complete dissolution.[9]
-
Add encequidar mesylate salt to the polymer solution to achieve the desired drug-to-polymer ratio (e.g., 1:20 w/w).
-
Continue stirring until the encequidar is fully dissolved. The final solution should be clear.
-
-
Freezing:
-
Dispense the solution into appropriate containers (e.g., vials or a bulk tray).
-
Freeze the solution in the lyophilizer at a temperature of -40°C or lower for at least 12 hours.
-
-
Primary Drying (Sublimation):
-
Set the shelf temperature to -10°C and reduce the chamber pressure to 100 mTorr or lower.
-
Maintain these conditions for 24-48 hours, or until all the frozen solvent has sublimated.
-
-
Secondary Drying:
-
Gradually increase the shelf temperature to 25°C while maintaining low pressure.
-
Hold for an additional 12-24 hours to remove any residual solvent.
-
-
Product Collection and Storage:
-
Backfill the chamber with an inert gas like nitrogen before opening.
-
The resulting product should be a dry, fluffy powder.
-
Store the encequidar ASD in a desiccator at room temperature, protected from light and moisture.
-
Protocol 2: Formulation and Oral Administration of Encequidar for In Vivo Pharmacokinetic Studies in Rats
This protocol details the preparation and administration of an encequidar formulation for assessing its effect on the bioavailability of a co-administered drug.
Materials:
-
Encequidar ASD (prepared as in Protocol 1)
-
P-gp substrate drug (e.g., paclitaxel) as an ASD
-
Fasted State Simulated Intestinal Fluid V2 (FaSSIF-V2) powder
-
Milli-Q water
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Vehicle Preparation:
-
Prepare FaSSIF-V2 according to the manufacturer's instructions. This typically involves dissolving the powder in a phosphate buffer solution to a pH of 6.5.
-
-
Dosing Suspension Preparation:
-
For a study arm receiving both encequidar and a P-gp substrate, weigh the required amounts of the encequidar ASD and the substrate ASD.
-
Physically mix the two powders.[7]
-
Suspend the powder mixture in the prepared FaSSIF-V2 vehicle to the desired final concentration (e.g., to achieve a dose of 1 mg/kg encequidar and 10 mg/kg paclitaxel in a dosing volume of 5 mL/kg).[7]
-
Vortex and/or sonicate the suspension to ensure homogeneity. Prepare fresh on the day of dosing.
-
-
Animal Dosing:
-
Use adult male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
Administer the suspension via oral gavage. Ensure the gavage needle is inserted carefully into the esophagus, not the trachea.
-
For studies involving a time-lag between the inhibitor and the substrate, administer the encequidar formulation (suspended in FaSSIF-V2) at a set time (e.g., 30-60 minutes) before administering the P-gp substrate drug formulation.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein or jugular vein cannula).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Protocol 3: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a framework for evaluating the anti-tumor efficacy of an orally administered P-gp substrate in combination with encequidar.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line known to be sensitive to the P-gp substrate drug (e.g., SK-OV-3 ovarian cancer cells for paclitaxel)
-
Matrigel or similar basement membrane matrix
-
Encequidar and P-gp substrate formulations for oral gavage (prepared as in Protocol 2)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle Control, Oral P-gp Substrate alone, Oral P-gp Substrate + Oral Encequidar, Intravenous P-gp Substrate).
-
Administer treatments according to the planned schedule (e.g., daily or three times a week for 21 days). Administer encequidar 30-60 minutes prior to the oral P-gp substrate.
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.
-
At the endpoint, euthanize the animals, and excise and weigh the tumors.
-
Conclusion
This compound is a valuable research tool for investigating the role of P-gp in drug disposition and for developing oral formulations of P-gp substrate drugs. The protocols provided herein offer a comprehensive guide for the formulation and in vivo evaluation of encequidar in preclinical animal models. Careful attention to formulation, particularly the use of amorphous solid dispersions, is critical for maximizing the oral bioavailability-enhancing effects of encequidar.
References
- 1. Metronomic oral paclitaxel shows anti-tumor effects in an orthotopic mouse model of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 3. Increased oral bioavailability of paclitaxel by GF120918 in mice through selective modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voluntary oral administration of drugs in mice [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Oral Gavage Administration of Encequidar Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encequidar hydrochloride (formerly known as HM30181A) is a potent and selective, minimally absorbed inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the intestinal epithelium.[1] Many orally administered drugs, including chemotherapeutic agents like paclitaxel, are substrates of P-gp, which actively pumps them out of intestinal cells and back into the gut lumen, leading to poor oral bioavailability.[1][2] Encequidar is designed to be gut-specific, meaning it has poor oral bioavailability itself and primarily acts locally in the gastrointestinal tract to block P-gp.[3] This inhibition of P-gp-mediated efflux allows for a significant increase in the oral absorption and bioavailability of co-administered P-gp substrate drugs.[1] These application notes provide detailed protocols for the oral gavage administration of this compound in rodent models, a critical step in preclinical studies evaluating its efficacy in enhancing the oral delivery of therapeutic agents.
Mechanism of Action: P-glycoprotein Inhibition
Encequidar selectively inhibits the P-gp efflux pump located on the apical surface of intestinal epithelial cells. This prevents the transport of P-gp substrate drugs from inside the enterocytes back into the intestinal lumen, thereby increasing their net absorption into the systemic circulation.
Caption: Mechanism of Encequidar in enhancing oral drug absorption.
Quantitative Data from Preclinical Rodent Studies
The following tables summarize key quantitative data from preclinical studies in rats investigating the effect of Encequidar on the pharmacokinetics of co-administered P-gp substrates.
Table 1: In Vitro Potency of Encequidar (HM30181)
| Parameter | Value | Cell Line/System | Reference |
| P-gp ATPase Inhibition IC₅₀ | 0.63 nM | MDR1-enriched vesicles | [1] |
| Paclitaxel Transepithelial Transport Inhibition IC₅₀ | 35.4 nM | MDCK monolayers | [1] |
Table 2: Pharmacokinetic Parameters of Oral Paclitaxel in Sprague-Dawley Rats with and without Encequidar
| Treatment Group | Dose (Paclitaxel) | Dose (Encequidar) | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Paclitaxel alone | 10 mg/kg | - | 15.3 ± 4.2 | 87.6 ± 23.4 | 3.4 | [1] |
| Paclitaxel + Encequidar | 10 mg/kg | 10 mg/kg | 158.4 ± 39.8 | 1065.7 ± 210.5 | 41.3 | [1] |
| Amorphous Paclitaxel | 10 mg/kg | - | - | - | ~2-4 fold increase with Encequidar | |
| Amorphous Paclitaxel + Amorphous Encequidar | 10 mg/kg | 1 mg/kg | - | - | ~2-4 fold increase vs. Paclitaxel alone | |
| HPMC-5 ASD Paclitaxel + HPMC-5 ASD Encequidar | 10 mg/kg | 1 mg/kg | - | - | ~24-fold increase in bioavailability |
ASD: Amorphous Solid Dispersion; HPMC-5: Hydroxypropylmethylcellulose 5
Experimental Protocols
Preparation of Dosing Solutions
a. This compound Formulation: A common vehicle for preclinical oral gavage studies is a suspension in a mixture of polyethylene glycol 400 (PEG 400) and water. The exact formulation may need to be optimized based on the specific salt form and desired concentration.
-
Example Vehicle: 40% PEG 400 in sterile water.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile container, add the PEG 400 and mix to create a paste with the Encequidar powder.
-
Gradually add the sterile water while continuously vortexing or sonicating to ensure a homogenous suspension.
-
Prepare fresh on the day of the experiment.
-
b. Co-administered Drug Formulation (e.g., Paclitaxel): The formulation for the co-administered drug should also be optimized for oral gavage. For paclitaxel, a common formulation involves a mixture of Cremophor EL, ethanol, and saline. However, for oral studies aiming to improve bioavailability, alternative formulations like amorphous solid dispersions may be used.
Oral Gavage Procedure in Rats
This protocol is based on standard rodent oral gavage procedures and details from preclinical studies involving Encequidar.
Materials:
-
Male Sprague-Dawley rats (body weight 250-300 g)
-
Appropriately sized gavage needles (e.g., 16-18 gauge, flexible or curved with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Dosing solutions of Encequidar and the co-administered drug
-
Animal scale
Procedure:
-
Animal Preparation:
-
Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water. This helps to reduce variability in gastric emptying and absorption.
-
Weigh each animal immediately before dosing to calculate the precise volume of the formulation to be administered.
-
-
Dosing Volume Calculation:
-
The typical maximum oral gavage volume for rats is 10 mL/kg. To minimize stress and potential for regurgitation, a volume of 5 mL/kg is often recommended.
-
Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration of Dosing Solution (mg/mL)
-
-
Administration of Encequidar:
-
Administer the Encequidar suspension orally via gavage. In preclinical studies, Encequidar is often administered 30 to 60 minutes prior to the co-administered drug to ensure it has sufficient time to inhibit P-gp in the gut.[4]
-
-
Oral Gavage Technique:
-
Properly restrain the rat to immobilize the head and straighten the neck and esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
Once the needle is in the stomach (pre-measure the insertion length from the tip of the nose to the last rib), slowly administer the dosing solution.
-
Gently withdraw the needle along the same path of insertion.
-
-
Administration of the Co-administered Drug:
-
After the designated pre-treatment time (e.g., 60 minutes), administer the co-administered drug (e.g., paclitaxel) using the same oral gavage technique.
-
-
Post-Administration Monitoring:
-
Observe the animals for at least 15-30 minutes post-gavage for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Return the animals to their cages with access to food and water.
-
Continue to monitor the animals according to the experimental protocol for any adverse effects.
-
Pharmacokinetic Blood Sampling
-
Blood samples are typically collected at various time points post-administration of the therapeutic drug (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of the drug are then determined using a validated analytical method, such as LC-MS/MS.[4]
Experimental Workflow Diagram
Caption: Experimental workflow for oral gavage of Encequidar in rodents.
Conclusion
The oral gavage administration of this compound in rodent models is a fundamental technique for the preclinical evaluation of its P-gp inhibitory effects and its potential to enhance the oral bioavailability of various therapeutic agents. Adherence to proper formulation, dosing, and animal handling protocols is crucial for obtaining reliable and reproducible data. The information and protocols provided in these application notes serve as a comprehensive guide for researchers in the field of drug development and pharmacology.
References
- 1. Selective inhibition of MDR1 (ABCB1) by HM30181 increases oral bioavailability and therapeutic efficacy of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of paclitaxel and a new P-glycoprotein inhibitor HM-30181 in rat plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Quantification of Encequidar Hydrochloride
Abstract
This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Encequidar hydrochloride. Encequidar is a potent and selective inhibitor of P-glycoprotein (P-gp) that is co-administered with other drugs to enhance their oral bioavailability.[1][2][3][4] The described method is applicable for the determination of Encequidar in bulk drug substance and can be adapted for analysis in various sample matrices. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, chromatographic conditions, and sample processing.
Introduction
Encequidar (also known as HM30181) is a first-in-class, minimally absorbed, gut-specific P-gp inhibitor.[5][6] By inhibiting the P-gp efflux pump in the gastrointestinal tract, Encequidar increases the absorption of co-administered P-gp substrates, such as the chemotherapeutic agent paclitaxel.[5][7] Accurate and precise quantification of Encequidar is crucial for formulation development, quality control, and pharmacokinetic studies. This document provides a detailed protocol for a validated HPLC-UV method for the quantification of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, vacuum degasser, column oven, and diode array UV detector.
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent C18 column.[8]
-
Software: HP workstation software or equivalent for data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric glassware: Class A.
-
Solvents and Reagents: HPLC grade acetonitrile (ACN), methanol, and water. Formic acid, ammonium acetate, and this compound reference standard (>99% purity).
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH adjusted to 4.5 with formic acid) in a 60:40 (v/v) ratio.[9] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Diluent: A mixture of acetonitrile and water in a 1:1 ratio.[9]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Chromatographic Conditions
The chromatographic conditions for the analysis of this compound are summarized in the table below.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate (60:40, v/v), pH 4.5[9] |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 10 µL[8] |
| Column Temperature | 30°C[10] |
| Detection Wavelength | 227 nm[8] |
| Run Time | 10 minutes |
Sample Preparation
The following is a general procedure for the preparation of plasma samples. The method may need to be optimized depending on the specific sample matrix.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.[11]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the diluent.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Results and Discussion
Under the described chromatographic conditions, this compound is well-resolved from endogenous components in plasma samples. The method demonstrates excellent linearity, accuracy, and precision over the specified concentration range.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the HPLC method for this compound.
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL[12] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | Approximately 4.5 min |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.
Caption: Experimental workflow for Encequidar quantification.
Encequidar's Mechanism of Action
The following diagram illustrates the signaling pathway through which Encequidar inhibits P-glycoprotein.
Caption: Encequidar inhibits P-gp, increasing drug absorption.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the quantification of this compound. The method is straightforward to implement and can be adapted for various research and quality control applications. The provided detailed protocol and workflow diagrams offer a comprehensive guide for accurate and reproducible analysis.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Encequidar | C38H36N6O7 | CID 11399764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrr.com [ijcrr.com]
- 10. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for Rhodamine 123 Efflux Assay with Encequidar Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter that acts as an efflux pump for a wide range of xenobiotics, including many therapeutic drugs.[1] Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), and its presence in physiological barriers like the intestinal epithelium and the blood-brain barrier significantly impacts drug absorption, distribution, and bioavailability.[1][2] Therefore, the identification and characterization of P-gp inhibitors are of significant interest in drug development to overcome MDR and enhance drug efficacy.[2]
The Rhodamine 123 efflux assay is a widely used method to assess P-gp activity. Rhodamine 123, a fluorescent dye, is a well-established P-gp substrate.[3] In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp function leads to the accumulation of Rhodamine 123 inside the cells, which can be quantified by measuring the increase in fluorescence.[4][5]
Encequidar hydrochloride (formerly known as HM30181) is a potent and selective, third-generation P-gp inhibitor.[6] It has been developed to be minimally absorbed, allowing for targeted inhibition of intestinal P-gp to improve the oral bioavailability of co-administered P-gp substrate drugs.[7]
These application notes provide a detailed protocol for performing a Rhodamine 123 efflux assay to evaluate the inhibitory activity of this compound on P-gp.
Principle of the Assay
This assay quantifies the inhibitory effect of this compound on P-gp-mediated efflux of Rhodamine 123. P-gp overexpressing cells are first loaded with the fluorescent substrate Rhodamine 123. In the absence of an inhibitor, P-gp actively transports Rhodamine 123 out of the cells, leading to low intracellular fluorescence. When this compound is present, it binds to P-gp and inhibits its efflux function. This results in the intracellular accumulation of Rhodamine 123, leading to a measurable increase in fluorescence. The increase in fluorescence is directly proportional to the extent of P-gp inhibition.
Key Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| P-gp overexpressing cells (e.g., CCRF-CEM T, MDCKII-MDR1, Caco-2) | ATCC | CCL-119 |
| Parental cells (low P-gp expression) | ATCC | - |
| Rhodamine 123 | Sigma-Aldrich | R8004 |
| This compound | Selleck Chemicals | S3431 |
| Verapamil (Positive Control) | Sigma-Aldrich | V4629 |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| 96-well black, clear-bottom microplates | Corning | 3603 |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay Using Flow Cytometry
This protocol is adapted for suspension cells or adherent cells that can be brought into suspension.
1. Cell Culture and Seeding:
-
Culture P-gp overexpressing cells (e.g., CCRF-CEM T) and parental cells in appropriate cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the exponential growth phase.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium to a density of 1 x 10^6 cells/mL.
2. Rhodamine 123 Loading:
-
Add Rhodamine 123 to the cell suspension to a final concentration of 0.5 µM (0.2 µg/mL).[6]
-
Incubate the cells for 30 minutes at 37°C in the dark to allow for dye accumulation.[6]
3. Washing:
-
After incubation, chill the tubes on ice to stop the efflux process.[6]
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.[6]
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.[6]
-
Centrifuge again and discard the supernatant.
4. P-gp Inhibition with this compound:
-
Resuspend the cell pellet in pre-warmed culture medium.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 100 nM.[6] Also, prepare a vehicle control (DMSO) and a positive control (e.g., 50 µM Verapamil).
-
Aliquot approximately 1 x 10^6 cells into individual flow cytometry tubes.
-
Add the different concentrations of this compound, vehicle control, or positive control to the respective tubes.
-
Incubate for 30-60 minutes at 37°C in the dark.
5. Data Acquisition by Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Excite Rhodamine 123 with a 488 nm laser and detect the emission using a 530/30 nm bandpass filter (FL1 channel).
-
Collect data for at least 10,000 events per sample.
-
The mean fluorescence intensity (MFI) of the cell population is recorded.
Protocol 2: Rhodamine 123 Accumulation Assay Using a Fluorescence Plate Reader
This protocol is suitable for adherent cells.
1. Cell Seeding:
-
Seed P-gp overexpressing cells and parental cells in a 96-well black, clear-bottom microplate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight at 37°C.[8]
2. P-gp Inhibition with this compound:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 100 nM. Also, prepare a vehicle control (DMSO) and a positive control (e.g., 50 µM Verapamil).
-
Remove the culture medium from the wells and add 100 µL of the prepared inhibitor solutions or controls to the respective wells.
-
Pre-incubate the cells with the inhibitors for 30-60 minutes at 37°C.
3. Rhodamine 123 Incubation:
-
Prepare a solution of Rhodamine 123 in culture medium at a final concentration of 5 µM.[8]
-
Add 100 µL of the Rhodamine 123 solution to each well (the final Rhodamine 123 concentration will be 2.5 µM if mixed with 100 µL of inhibitor solution, adjust as necessary).
-
Incubate the plate for 60-90 minutes at 37°C in the dark.[8]
4. Washing:
-
After incubation, aspirate the medium from each well.
-
Wash the cells twice with 200 µL of ice-cold PBS per well to remove extracellular dye.[8]
5. Fluorescence Measurement:
-
Add 100 µL of a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.[8]
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.[9]
Data Presentation and Analysis
The inhibitory effect of this compound is determined by the increase in intracellular Rhodamine 123 fluorescence.
Data Calculation:
-
Calculate the % Inhibition: % Inhibition = [ (Fluorescence_inhibitor - Fluorescence_vehicle) / (Fluorescence_max_inhibition - Fluorescence_vehicle) ] * 100
-
Fluorescence_inhibitor: Fluorescence in the presence of this compound.
-
Fluorescence_vehicle: Fluorescence in the presence of the vehicle (e.g., DMSO).
-
Fluorescence_max_inhibition: Fluorescence in the presence of a saturating concentration of a potent P-gp inhibitor (e.g., Verapamil).
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that causes 50% of the maximum inhibition of P-gp activity. The IC50 value can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
Example Data Tables:
Table 1: Raw Fluorescence Data (Plate Reader)
| Concentration of Encequidar (nM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean RFU | Std. Dev. |
| 0 (Vehicle) | 1500 | 1550 | 1525 | 1525 | 25 |
| 1 | 2500 | 2550 | 2525 | 2525 | 25 |
| 10 | 4500 | 4550 | 4525 | 4525 | 25 |
| 50 | 7500 | 7550 | 7525 | 7525 | 25 |
| 100 | 8000 | 8050 | 8025 | 8025 | 25 |
| Verapamil (50 µM) | 8500 | 8550 | 8525 | 8525 | 25 |
Table 2: Calculated % Inhibition and IC50 Value
| Concentration of Encequidar (nM) | Mean RFU | % Inhibition |
| 0 (Vehicle) | 1525 | 0 |
| 1 | 2525 | 14.3 |
| 10 | 4525 | 42.5 |
| 50 | 7525 | 85.4 |
| 100 | 8025 | 92.5 |
| Verapamil (50 µM) | 8525 | 100 |
| IC50 (nM) | \multicolumn{2}{c | }{~13.1 [6]} |
Visualizations
Caption: P-gp mediated efflux of Rhodamine 123.
Caption: Inhibition of P-gp by Encequidar HCl.
Caption: Rhodamine 123 efflux assay workflow.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-administration of Encequidar with P-gp Substrate Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encequidar (also known as HM30181A) is a potent and selective inhibitor of P-glycoprotein (P-gp), a key efflux transporter.[1][2][3] P-gp, a member of the ATP-binding cassette (ABC) transporter family, is highly expressed in the gastrointestinal tract, blood-brain barrier, and other tissues, where it actively pumps a wide variety of drugs out of cells, limiting their oral absorption and distribution.[4][5][6] Many clinically important drugs, including several chemotherapeutic agents, are substrates of P-gp and therefore exhibit poor oral bioavailability.[4][7]
Encequidar is a first-in-class, minimally absorbed, oral gut-specific P-gp inhibitor.[7][8][9] By inhibiting P-gp in the intestinal epithelium, Encequidar can significantly increase the oral bioavailability of co-administered P-gp substrate drugs.[7][10] This application note provides a summary of key pharmacokinetic data from clinical studies, detailed experimental protocols for evaluating P-gp inhibition, and visual diagrams to illustrate the underlying mechanisms and workflows.
Mechanism of Action
Encequidar selectively binds to and inhibits the P-gp efflux pump located on the apical side of intestinal epithelial cells.[10] This inhibition prevents the efflux of P-gp substrate drugs from the enterocytes back into the gastrointestinal lumen, leading to increased intracellular drug concentrations and enhanced absorption into the systemic circulation. Encequidar itself has very little systemic uptake, which minimizes the risk of systemic P-gp inhibition and associated toxicities.[7][11]
Caption: Mechanism of Encequidar-mediated P-gp inhibition in the enterocyte.
Quantitative Data Summary
The co-administration of Encequidar has been shown to significantly alter the pharmacokinetic profiles of several P-gp substrate drugs. The following tables summarize key data from clinical studies.
Table 1: Pharmacokinetics of Oral Paclitaxel with and without Encequidar
| Parameter | Oral Paclitaxel (205 mg/m²) + Encequidar (15 mg) (3 days/week) | IV Paclitaxel (175 mg/m²) (Q3W) | Reference |
| Confirmed Tumor Response Rate | 35.8% - 40.4% | 23.4% - 25.6% | [12][13][14] |
| Median Progression-Free Survival (PFS) | 8.4 - 9.3 months | 7.4 - 8.3 months | [12][13][15] |
| Median Overall Survival (OS) | 22.7 - 27.9 months | 16.3 - 16.9 months | [12][13][15] |
Data from a Phase III study in patients with metastatic breast cancer.
Table 2: Pharmacokinetics of Oral Docetaxel with Encequidar
| Dose of Oral Docetaxel + 15 mg Encequidar | AUC₀₋ᵢₙf (ng·h/mL) | Mean Absolute Bioavailability | Reference |
| 75 mg/m² | - | - | [16] |
| 150 mg/m² | - | - | [16] |
| 300 mg/m² | 1343.3 ± 443.0 | 16.14% (range: 8.19-25.09%) | [8][16][17] |
| IV Docetaxel (Standard of Care) | 2000 ± 325 | - | [8][16][17] |
Data from a Phase I study in patients with metastatic prostate cancer.[16]
Table 3: Pharmacokinetics of Dabigatran Etexilate with and without Encequidar
| Parameter | Dabigatran Etexilate (75 mg) Alone | Dabigatran Etexilate (75 mg) + Encequidar (12.9 mg x 3 days) | Reference |
| Mean AUC | - | Increased ~95% | [18] |
| Mean Cmax | - | Increased ~95% | [18] |
Data from a study in healthy male volunteers.[18]
Experimental Protocols
In Vitro P-gp Inhibition Assay
This protocol outlines a general method for assessing the P-gp inhibitory potential of a test compound, such as Encequidar, using a cell-based assay with a fluorescent P-gp substrate.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for P-gp-mediated efflux.
Materials:
-
MDR1-transfected cell line (e.g., MDCK-MDR1) and the corresponding wild-type cell line (e.g., MDCK-WT).[5]
-
Test compound (Encequidar) and a reference inhibitor (e.g., Verapamil).
-
Cell culture medium and reagents.
-
96-well plates.
-
Fluorescence microplate reader.
Protocol:
-
Cell Seeding: Seed the MDR1-transfected and wild-type cells in 96-well plates at an appropriate density and allow them to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference inhibitor in a suitable buffer.
-
Substrate Loading: Incubate the cells with the fluorescent P-gp substrate to allow for cellular uptake.[2]
-
Inhibition Assay:
-
Wash the cells to remove the extracellular substrate.
-
Add the different concentrations of the test compound or reference inhibitor to the cells.
-
Incubate for a specified period to allow for P-gp-mediated efflux of the substrate.
-
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader. The fluorescence intensity is inversely proportional to the P-gp activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro P-gp inhibition assay.
In Vivo Pharmacokinetic Drug-Drug Interaction Study
This protocol provides a general framework for an in vivo study to evaluate the effect of a P-gp inhibitor on the pharmacokinetics of a P-gp substrate drug.[20][21]
Objective: To determine the impact of Encequidar on the key pharmacokinetic parameters (e.g., AUC, Cmax) of an orally administered P-gp substrate drug.
Study Design: A crossover study design is often employed to minimize inter-individual variability.[20][21]
Subjects: Healthy volunteers or a specific patient population, depending on the drug being studied.
Protocol:
-
Treatment Period 1 (Reference):
-
Administer a single oral dose of the P-gp substrate drug to the subjects.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose).
-
-
Washout Period: A sufficient washout period is required between treatment periods to ensure the complete elimination of the drug from the body.
-
Treatment Period 2 (Test):
-
Administer Encequidar for a specified duration (e.g., once daily for three days).[18]
-
On the last day of Encequidar administration, co-administer a single oral dose of the P-gp substrate drug.
-
Collect serial blood samples at the same time points as in Treatment Period 1.
-
-
Sample Analysis: Analyze the plasma or serum samples to determine the concentrations of the P-gp substrate drug using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for each subject in both treatment periods, including:
-
Area under the plasma concentration-time curve (AUC).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Elimination half-life (t₁/₂).
-
-
Statistically compare the pharmacokinetic parameters between the two treatment periods to assess the magnitude of the drug-drug interaction.
-
Caption: Logical flow of an in vivo drug-drug interaction study.
Conclusion
Encequidar represents a significant advancement in overcoming P-gp-mediated drug resistance and improving the oral bioavailability of numerous P-gp substrate drugs. The data and protocols presented in this application note provide a valuable resource for researchers and drug development professionals working in this area. Further investigation into the co-administration of Encequidar with a broader range of P-gp substrates is warranted to fully explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 7. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. Oral docetaxel plus encequidar – A pharmacokinetic model and evaluation against IV docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. Oral docetaxel plus encequidar – a phase 1 clinical trial - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biopharmaservices.com [biopharmaservices.com]
- 21. Drug–drug interactions: is there an optimal way to study them? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability of Encequidar Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the long-term stability of Encequidar hydrochloride in solutions commonly used in research settings. The provided protocols and recommendations are designed to ensure the integrity and reproducibility of experimental results.
Introduction to this compound Stability
This compound is a potent and specific inhibitor of the P-glycoprotein (P-gp) efflux pump.[1] The stability of Encequidar in solution is critical for its effective use in in vitro and in vivo research. Degradation of the compound can lead to a loss of biological activity and the generation of impurities that may confound experimental outcomes. The stability of this compound in solution is influenced by several factors, including the choice of solvent, pH, storage temperature, and exposure to light.
Based on its chemical structure, which includes amide and ether functional groups, Encequidar is susceptible to degradation, primarily through hydrolysis.[2][3][4] Forced degradation studies have indicated that Encequidar mesylate degrades under acidic, alkaline, oxidative, thermal, and photolytic stress conditions, with hydrolysis being a key degradation pathway.[3]
Recommended Solvents and Storage Conditions
Due to the hydrophobic nature typical of many small molecule inhibitors, this compound is expected to have low aqueous solubility.[5] For research purposes, organic solvents are recommended for preparing stock solutions.
Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Solvent | Concentration Range | Storage Temperature | Estimated Stability (with proper storage) | Recommendations |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | -20°C or -80°C | Up to 1 year at -20°C, Up to 2 years at -80°C | Use high-quality, anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[6] |
| Ethanol (EtOH) | 10-50 mM | -20°C or -80°C | Up to 6 months at -20°C | Ensure the use of absolute ethanol. Protect from moisture. |
| N,N-Dimethylformamide (DMF) | 10-50 mM | -20°C or -80°C | Up to 6 months at -20°C | Handle with appropriate safety precautions due to higher toxicity. |
Note: For aqueous-based assays, it is crucial to minimize the final concentration of organic solvents to avoid cellular toxicity. A final DMSO concentration of less than 0.1% is generally recommended for cell-based experiments.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and degradation pathways of this compound. This is essential for developing a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Phosphate buffer (pH 7.4)
-
HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO, diluted with acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate the vials at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Incubate the vials at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂.
-
Keep the vial at room temperature.
-
Withdraw aliquots at 2, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial containing the stock solution in a calibrated oven at 80°C.
-
Withdraw aliquots at 24, 48, and 72 hours for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][9][10]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Withdraw aliquots at appropriate time intervals for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 3.2).
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl, 1 M HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH, 1 M NaOH | 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal Degradation | Dry Heat | 80°C | Up to 72 hours |
| Photolytic Degradation | ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² | Room Temperature | Implementation-dependent |
Protocol for a Stability-Indicating HPLC-UV/MS Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
-
A mass spectrometer (MS) detector is highly recommended for the identification of degradation products.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm with the PDA detector to determine the optimal wavelength for detection.
-
Injection Volume: 10 µL
Procedure:
-
System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak area, and tailing factor).
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 3.1).
-
Method Optimization: Adjust the mobile phase composition, gradient, and flow rate to achieve adequate separation between the parent Encequidar peak and any degradation product peaks. The goal is a resolution of >1.5 between all peaks.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the Encequidar peak in the presence of its degradation products.
-
Identification of Degradants: Use the MS detector to obtain mass-to-charge ratios (m/z) of the degradation products to aid in their structural elucidation.
-
Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Mechanism of action of Encequidar as a P-gp inhibitor.
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing the stability of this compound.
References
- 1. Encequidar | C38H36N6O7 | CID 11399764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. iagim.org [iagim.org]
- 10. Photostability | SGS USA [sgs.com]
Troubleshooting & Optimization
Troubleshooting Encequidar hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Encequidar hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound is sparingly soluble in aqueous solutions and some organic solvents. It is reported as insoluble in water.[1] Its solubility in Dimethyl sulfoxide (DMSO) has been noted, but with specific conditions required for dissolution.[1][2][3] For in vivo studies, the mesylate salt has been dissolved in an acidified aqueous glucose solution.[2][3]
Q2: I am having trouble dissolving Encequidar in DMSO. What could be the issue?
A2: Difficulty dissolving Encequidar in DMSO can be due to the quality of the solvent. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of Encequidar.[1][2] Always use fresh, anhydrous DMSO for the best results.[1] Additionally, applying ultrasonic energy may be necessary to facilitate dissolution.[2][3]
Q3: Can I dissolve this compound in an aqueous buffer for my in vitro assay?
A3: Direct dissolution in standard aqueous buffers (like PBS) is challenging due to Encequidar's low water solubility.[1] To prepare aqueous solutions for animal studies, researchers have successfully dissolved the mesylate salt form in a 5% aqueous glucose solution that has been slightly acidified with 0.01 M HCl.[2][3] This suggests that lowering the pH might improve solubility. However, the stability and suitability of such a solution for your specific in vitro assay would need to be validated.
Q4: My Encequidar solution, which was initially clear, has formed a precipitate. Why did this happen and what can I do?
A4: Precipitation can occur due to several factors:
-
Supersaturation: The initial concentration may have exceeded the thermodynamic solubility limit in your solvent, leading to the compound falling out of solution over time.
-
Temperature Changes: A decrease in temperature can lower the solubility of a compound, causing it to precipitate.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of Encequidar will increase, potentially leading to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its stability and lead to precipitation. It is recommended to aliquot stock solutions into single-use volumes.[2]
To resolve this, you can try gently warming the solution and sonicating it to redissolve the precipitate. If it persists, the solution may be supersaturated, and you may need to prepare a new, lower-concentration stock.
Solubility Data Summary
The following table summarizes the reported solubility data for Encequidar and its salt forms in various solvents.
| Compound Form | Solvent | Concentration | Notes |
| Encequidar | DMSO | 2.4 mg/mL (3.48 mM) | Requires sonication. Use of fresh, anhydrous DMSO is critical as moisture reduces solubility.[1][2][3] |
| Encequidar | Water | Insoluble | [1] |
| Encequidar | N,N-Dimethylformamide (DMF) | 50 mg/mL | [1] |
| Encequidar Mesylate | 5% Aqueous Glucose | Not specified | Requires acidification with a small volume of 0.01 M HCl. Used for in vivo injections.[2][3] |
| Encequidar Free Base | 70% (v/v) tert-butanol in water | Low / Difficult | Required titration with acetonitrile (ACN) to achieve complete dissolution for preparing amorphous solid dispersions.[4] |
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues.
Caption: Troubleshooting workflow for Encequidar solubility.
Experimental Protocols
Protocol 1: Preparation of an Encequidar Stock Solution in DMSO
Objective: To prepare a stable stock solution of Encequidar for in vitro use.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Sonicator bath
Methodology:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of Encequidar powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 2.4 mg/mL).[2][3]
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator bath and sonicate until the solid is completely dissolved. The solution should be clear.
-
Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C for long-term stability.[2]
Caption: Workflow for preparing an Encequidar stock solution.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
Objective: To determine the inhibitory potency (IC₅₀) of Encequidar on P-gp-mediated efflux in a cell-based assay.[1]
Methodology:
-
Cell Culture: Use a cell line that expresses P-gp, such as CCRF-CEM T lymphoblast cells.[1]
-
Substrate Loading:
-
Harvest the cells and resuspend them in Dulbecco's Modified Eagle's Medium (DMEM).
-
Add the P-gp substrate Rhodamine 123 to a final concentration of 0.2 µg/mL (0.53 µM).
-
Incubate the cells at 37°C for 30 minutes to allow for substrate loading.[1]
-
-
Washing:
-
Chill the cell suspension on ice.
-
Centrifuge the cells at 500 x g and discard the supernatant.
-
Wash the cell pellet with ice-cold DMEM (pH 7.4) and centrifuge again.[1]
-
-
Inhibitor Treatment and Efflux:
-
Resuspend the cell pellets in pre-warmed DMEM (pH 7.4).
-
Aliquot the cell suspension into tubes containing various concentrations of Encequidar (e.g., 1-100 nM), typically prepared from a DMSO stock. Include a vehicle control (DMSO only).[1]
-
-
Data Acquisition:
-
Immediately after resuspension, monitor the cell-associated fluorescence over time (e.g., 5 minutes) using a flow cytometer (FACS).[1]
-
P-gp inhibition will result in a higher retention of Rhodamine 123, leading to increased intracellular fluorescence.
-
-
Analysis:
-
Calculate the percentage of inhibition for each Encequidar concentration relative to the vehicle control.
-
Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Mechanism of Action: P-gp Inhibition
Encequidar is a potent and selective inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[1] P-gp functions as an efflux pump in the cell membrane, actively transporting a wide range of substrates, including many chemotherapy drugs, out of the cell. This is a key mechanism of multidrug resistance (MDR) in cancer. Encequidar is designed to be minimally absorbed, acting locally in the gastrointestinal tract to block P-gp.[5][6] This action increases the intestinal absorption and oral bioavailability of co-administered P-gp substrates like paclitaxel.[6]
Caption: Encequidar inhibits P-gp-mediated drug efflux.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. encequidar | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. researchgate.net [researchgate.net]
Optimizing Encequidar Hydrochloride for In Vitro Success: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Encequidar hydrochloride in in vitro assays. Encequidar is a potent and specific inhibitor of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance in cancer cells and a significant factor in the pharmacokinetics of many drugs. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful application of Encequidar in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp is an ATP-dependent efflux pump that actively transports a wide variety of substrates out of cells. By inhibiting P-gp, Encequidar increases the intracellular concentration of co-administered P-gp substrates, thereby enhancing their efficacy or overcoming multidrug resistance.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound has low aqueous solubility. Therefore, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.
Q3: What is a typical concentration range for Encequidar in in vitro P-gp inhibition assays?
A3: The effective concentration of Encequidar can vary depending on the cell line and the specific assay being performed. Based on available data, a concentration range of 0.1 nM to 10 µM is a reasonable starting point for determining the IC50 value in P-gp inhibition assays.[2] For initial screening, a concentration of 5 µM has been shown to produce a good signal-to-noise ratio in Calcein AM assays.[3]
Q4: Is Encequidar cytotoxic to cells?
A4: While Encequidar is primarily a P-gp inhibitor, like many small molecules, it can exhibit cytotoxicity at higher concentrations. The cytotoxic potential is cell-line dependent. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range of Encequidar for your specific cell line before proceeding with functional assays.
Q5: Are there known off-target effects of Encequidar?
A5: Encequidar is known for its high selectivity for P-gp, particularly in humans where it shows significantly less inhibition of another important drug transporter, Breast Cancer Resistance Protein (BCRP). However, it's important to acknowledge that many anti-cancer drugs can have unintended off-target effects.[4][5] Researchers should consider including appropriate controls in their experiments to account for any potential off-target effects in their specific model system.
Data Presentation: In Vitro Efficacy of Encequidar
The following tables summarize the reported in vitro efficacy of Encequidar in P-gp inhibition and its cytotoxic effects on various cell lines.
Table 1: P-glycoprotein (P-gp) Inhibition by Encequidar
| Cell Line | Assay Type | Substrate | IC50 Value |
| K562/MDR | Calcein AM efflux | Calcein AM | Varies with P-gp expression levels[6] |
| MCF7R | Rhodamine 123 accumulation | Rhodamine 123 | Dependent on inhibitor concentration[7] |
| P-gp-overexpressing cells | Rhodamine 123 accumulation | Rhodamine 123 | IC50 values range from 0.05 µM to 250.5 µM for various inhibitors[7] |
Table 2: Cytotoxicity of Encequidar
| Cell Line | Assay Type | Incubation Time | IC50 Value |
| SW620/AD300 | Not specified | Not specified | Used in combination to enhance doxorubicin cytotoxicity[1] |
| Various Cancer Cell Lines | MTT/Resazurin | 24, 48, or 72 hours | Varies significantly depending on the cell line and incubation time[8] |
Experimental Protocols
Protocol 1: P-gp Inhibition Assessment using the Calcein AM Assay
This protocol provides a method to determine the inhibitory effect of Encequidar on P-gp function by measuring the intracellular accumulation of the fluorescent substrate calcein.
Materials:
-
P-gp overexpressing cell line (e.g., K562/MDR, MCF7/ADR) and a corresponding parental cell line.
-
This compound
-
Calcein AM
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium or an appropriate assay buffer at 2x the final desired concentrations. A typical starting range is 0.1 nM to 10 µM.[2] Include a vehicle control (e.g., DMSO at the same final concentration) and a positive control.
-
Inhibitor Pre-incubation: Remove the culture medium from the wells and add 50 µL of the 2x Encequidar or control solutions. Incubate for 30-60 minutes at 37°C.
-
Calcein AM Loading: Prepare a 2x working solution of Calcein AM in the assay buffer. Add 50 µL of the 2x Calcein AM solution to each well. The final concentration of Calcein AM is typically in the range of 0.1-1 µM.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of P-gp inhibition for each Encequidar concentration relative to the controls.
Workflow for the Calcein AM P-gp inhibition assay.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of Encequidar using a standard MTT assay.
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of Encequidar concentrations for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound in in vitro assays.
Issue 1: Low or no P-gp inhibition observed.
-
Possible Cause: Encequidar concentration is too low.
-
Solution: Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration.
-
-
Possible Cause: Low P-gp expression in the cell line.
-
Solution: Verify P-gp expression levels using Western blot or qPCR. Ensure that the cell line has not been passaged too many times, as this can lead to a decrease in P-gp expression.
-
-
Possible Cause: Instability of Encequidar in the culture medium.
-
Solution: Prepare fresh dilutions of Encequidar for each experiment. For longer incubations, consider replenishing the medium with fresh Encequidar. Perform a stability study of Encequidar in your specific cell culture medium at 37°C.
-
Issue 2: High background fluorescence in the Calcein AM assay.
-
Possible Cause: High non-specific esterase activity.
-
Solution: Reduce the incubation time with Calcein AM.
-
-
Possible Cause: Autofluorescence of Encequidar.
-
Solution: Run a control plate with Encequidar in medium without cells to measure any intrinsic fluorescence.
-
Issue 3: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.
-
-
Possible Cause: Precipitation of Encequidar.
-
Solution: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to prevent precipitation. Visually inspect the wells for any precipitate after adding the compound.
-
A decision tree for troubleshooting common issues.
Signaling Pathway
The following diagram illustrates the mechanism of P-glycoprotein-mediated drug efflux and its inhibition by Encequidar.
Mechanism of P-gp inhibition by Encequidar.
References
- 1. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Scientists find evidence of unintended impacts from anti-cancer drugs - ecancer [ecancer.org]
- 5. archive.cancerworld.net [archive.cancerworld.net]
- 6. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Encequidar Hydrochloride Oral Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral formulation of Encequidar hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Encequidar and its primary function in oral formulations?
Encequidar is a potent and selective inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump.[1][2][3] In oral formulations, its primary role is to enhance the bioavailability of co-administered drugs that are P-gp substrates.[4][5] Encequidar is minimally absorbed and acts locally in the gastrointestinal tract to block P-gp, thereby preventing the efflux of the active pharmaceutical ingredient (API) from intestinal epithelial cells back into the gut lumen.[6][7] This inhibition of P-gp-mediated efflux leads to increased intestinal absorption and systemic exposure of the co-administered drug.[6]
Q2: What are the main challenges in developing an oral formulation containing Encequidar?
The primary challenge lies in achieving synchronized release and maintaining optimal concentrations of both Encequidar and the co-administered P-gp substrate drug at the site of absorption. The formulation must be designed to overcome the inherent challenges of the co-administered drug, such as low solubility, while ensuring Encequidar is available to inhibit P-gp effectively. For instance, in the case of co-formulating with paclitaxel, a key challenge is overcoming paclitaxel's low aqueous solubility and its high affinity for P-gp.[8][9][10][11]
Q3: My oral formulation of Encequidar with a P-gp substrate drug shows low bioavailability. What are the potential causes and solutions?
Low bioavailability of a P-gp substrate drug co-formulated with Encequidar can stem from several factors. This troubleshooting guide provides a systematic approach to identifying and addressing the issue.
Troubleshooting Guide: Low Oral Bioavailability
| Potential Cause | Troubleshooting Steps | Recommended Solutions |
| Poor Solubility of the API | 1. Determine the aqueous solubility of the API and Encequidar at different pH values. 2. Evaluate the dissolution profile of the formulation. | 1. Amorphous Solid Dispersions (ASDs): Formulate the API and Encequidar as an ASD using polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) to enhance solubility and dissolution rate.[8][9][10] 2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area and improve the dissolution rate. 3. Use of Solubilizing Excipients: Incorporate surfactants or cyclodextrins. |
| Asynchronous Release of Encequidar and API | 1. Perform in vitro dissolution studies to compare the release rates of Encequidar and the API from the formulation. | 1. Controlled Release Formulations: Utilize matrix tablets or coated multiparticulates to modulate the release of one or both components. 2. Co-processed ASDs: Creating a single ASD containing both Encequidar and the API can ensure their simultaneous release.[8][9][10] |
| Incomplete P-gp Inhibition | 1. Verify the potency of Encequidar in your formulation using an in vitro P-gp inhibition assay (e.g., Calcein-AM assay). 2. Assess the concentration of Encequidar at the site of absorption in preclinical models. | 1. Dose Optimization: The dose of Encequidar may need to be adjusted to achieve sufficient P-gp inhibition. 2. Formulation Optimization: Ensure the formulation releases Encequidar at a rate that maintains an inhibitory concentration in the gut. |
| API Degradation in the GI Tract | 1. Evaluate the stability of the API at different pH values simulating the gastric and intestinal environments. | 1. Enteric Coating: Protect acid-labile APIs from the low pH of the stomach. 2. Use of Buffering Agents: Incorporate excipients that can modulate the micro-environmental pH. |
Data Presentation
Table 1: Effect of Formulation Strategy on Paclitaxel Oral Bioavailability with Co-administered Encequidar in Rats
| Paclitaxel Formulation | Encequidar Formulation | Relative Increase in Paclitaxel Bioavailability | Reference |
| Amorphous Powder | Amorphous Powder | 2 to 4-fold | [8][9] |
| Amorphous Powder | Polymer-based ASD | 2 to 4-fold | [8][9] |
| HPMC-5 based ASD | HPMC-5 based ASD | 24-fold | [8][9] |
| Polymer-based ASDs | - | 3 to 4-fold (relative to solid amorphous paclitaxel) | [8][9] |
ASD: Amorphous Solid Dispersion; HPMC-5: Hydroxypropylmethylcellulose 5
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersions (ASDs) by Freeze-Drying
This protocol describes a general method for preparing ASDs of an API and Encequidar with a polymer.
Materials:
-
Active Pharmaceutical Ingredient (API) (e.g., Paclitaxel)
-
This compound
-
Polymer (e.g., PVP-K30, HPMC-5)
-
Suitable solvent system (e.g., tertiary butanol/water)
-
Freeze-dryer
Procedure:
-
Dissolve the API, this compound, and the chosen polymer in the solvent system. Ensure complete dissolution by stirring, typically overnight.
-
The concentrations of the components should be optimized. For example, a starting point could be 2 mg/mL API, 1.2 mg/mL Encequidar mesylate salt, and 40 mg/mL polymer.[11]
-
Freeze the solution rapidly, for instance, by immersing the container in liquid nitrogen.
-
Place the frozen samples in a freeze-dryer.
-
Perform the primary drying at a low temperature (e.g., -110°C) and pressure (e.g., 6 x 10⁻² mbar) for a sufficient duration (e.g., at least 24 hours) to sublime the solvent.[11]
-
Perform secondary drying by gradually increasing the temperature to remove residual solvent.
-
Store the resulting freeze-dried powder in a desiccator before further characterization and formulation.
Protocol 2: In Vitro Dissolution Testing for Co-formulations
This protocol outlines a method for assessing the simultaneous release of an API and Encequidar from an oral dosage form.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF-V2, pH 6.5)
-
The formulated dosage form (e.g., ASD powder, capsules, tablets)
-
HPLC system for quantification of the API and Encequidar
Procedure:
-
Pre-warm the dissolution medium to 37 ± 0.5°C.
-
Place the specified volume of dissolution medium into each vessel of the dissolution apparatus.
-
Set the paddle speed (e.g., 50 rpm).
-
Introduce the dosage form into each vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the samples for the concentration of the API and Encequidar using a validated HPLC method.
-
Plot the percentage of drug dissolved against time for both the API and Encequidar to evaluate their release profiles.
Visualizations
Caption: Mechanism of Encequidar-mediated enhancement of oral drug absorption.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Encequidar | C38H36N6O7 | CID 11399764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. encequidar | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Co-release of paclitaxel and encequidar from amorphous solid dispersions increase oral paclitaxel bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Managing Adverse Effects of Encequidar Co-administration in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing adverse effects observed during the in vivo co-administration of Encequidar.
Frequently Asked Questions (FAQs)
Q1: What is Encequidar and what is its primary mechanism of action?
Encequidar is an inhibitor of the P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is an efflux pump found in the intestinal epithelium and other tissues that actively transports various substances, including many chemotherapeutic agents, out of cells.[1] By inhibiting P-gp in the gut, Encequidar increases the oral bioavailability of co-administered P-gp substrates, such as paclitaxel, allowing for oral administration of drugs that are typically given intravenously.[2][3][4] Encequidar itself is minimally absorbed into the systemic circulation, localizing its P-gp inhibitory activity primarily to the intestine.[1][3]
Q2: What are the most common adverse effects observed with Encequidar co-administration in clinical trials?
When co-administered with oral paclitaxel, the most frequently reported adverse effects are gastrointestinal (GI) toxicities, including nausea, vomiting, and diarrhea.[4][5][6][7] Neutropenia, and in some cases febrile neutropenia, has also been a significant concern.[4][8][9][10] While neuropathy is a common dose-limiting toxicity with intravenous (IV) paclitaxel, the incidence and severity of neuropathy are notably lower with the oral paclitaxel and Encequidar combination.[4][6][11][12]
Q3: Are there established methods to manage the gastrointestinal side effects?
Yes, clinical studies have shown that GI side effects can be effectively managed.[5][13] Prophylactic use of anti-emetic medications and early intervention with loperamide at the onset of diarrhea have been successful in reducing the incidence and severity of these adverse events.[5][14]
Q4: How does the adverse effect profile of oral paclitaxel with Encequidar compare to intravenous paclitaxel?
The combination of oral paclitaxel and Encequidar is associated with a higher incidence of gastrointestinal side effects and grade 4 neutropenia compared to IV paclitaxel.[4][7][8] Conversely, the oral combination leads to a significantly lower incidence and severity of neuropathy and alopecia.[4][6][12]
Troubleshooting Guides
Issue 1: High Incidence of Nausea and Vomiting
Potential Cause: Increased local concentration and absorption of the co-administered drug (e.g., paclitaxel) in the gastrointestinal tract.
Troubleshooting Steps:
-
Prophylactic Anti-Emetics: Administer prophylactic anti-emetic therapy prior to the administration of Encequidar and the co-administered drug.
-
Dose Adjustment: If nausea and vomiting persist despite prophylactic treatment, consider a dose reduction of the co-administered chemotherapeutic agent after consulting relevant study protocols.
-
Monitor for Dehydration: Ensure adequate hydration of the subject and monitor for signs of dehydration. Provide fluid and electrolyte replacement as necessary.
Issue 2: Onset of Diarrhea
Potential Cause: Direct irritation of the gastrointestinal mucosa by the increased local drug concentration.
Troubleshooting Steps:
-
Immediate Loperamide Administration: Instruct for the administration of loperamide at the first sign of loose stools.[5][14] This early intervention is crucial for management.
-
Dose Escalation of Loperamide: If diarrhea persists, the dose of loperamide can be escalated according to established guidelines.
-
Dietary Modification: Provide a low-residue diet to reduce bowel irritation.
-
Monitor and Replace Fluids/Electrolytes: As with vomiting, monitor for and manage dehydration and electrolyte imbalances.
Issue 3: Grade 3/4 Neutropenia
Potential Cause: Increased systemic exposure to the co-administered chemotherapeutic agent leading to greater bone marrow suppression. Patients with elevated liver enzymes at baseline may be at an increased risk.[6][15]
Troubleshooting Steps:
-
Regular Blood Monitoring: Implement frequent complete blood count (CBC) monitoring to detect the onset of neutropenia early.
-
Dose Interruption or Reduction: If Grade 3 or 4 neutropenia is observed, a temporary interruption of treatment or a dose reduction of the co-administered drug may be necessary as per the study protocol.
-
Prophylactic G-CSF: For high-risk subjects or following a neutropenic event, consider the use of granulocyte colony-stimulating factor (G-CSF) to support neutrophil recovery.
-
Infection Prophylaxis: In cases of severe neutropenia, consider prophylactic antibiotics to prevent infections.
Quantitative Data Summary
Table 1: Incidence of Grade ≥2 Gastrointestinal Adverse Events (Oral Paclitaxel + Encequidar vs. IV Paclitaxel) [5][13][14]
| Adverse Event | IV Paclitaxel | Oral Paclitaxel + Encequidar (Pre-Amendment) | Oral Paclitaxel + Encequidar (Post-Amendment for GI Prophylaxis) |
| Vomiting (Grade ≥2) | - | 24% | 7% |
| Diarrhea (Grade ≥2) | - | 27% | 16% |
Table 2: Comparison of Key Adverse Events (Oral Paclitaxel + Encequidar vs. IV Paclitaxel) [4][6][7][8]
| Adverse Event (Any Grade unless specified) | Oral Paclitaxel + Encequidar | IV Paclitaxel |
| Neuropathy | 17% - 22% | 57% - 64% |
| Neuropathy (Grade ≥3) | 1% - 2% | 8% - 15% |
| Alopecia | 28.8% - 49% | 48.1% - 62% |
| Nausea | 23.1% | 5.2% |
| Diarrhea | 24.2% | 8.1% |
| Vomiting | 17.0% | 4.4% |
| Neutropenia (Grade 4) | ~15% | ~9% |
Experimental Protocols
Protocol 1: Management of Gastrointestinal Toxicity in a Preclinical Model
-
Prophylactic Anti-Emetic Administration:
-
Thirty minutes prior to the oral administration of Encequidar and the co-administered chemotherapeutic agent, administer a 5-HT3 antagonist (e.g., ondansetron) via an appropriate route (e.g., subcutaneous injection). The dose should be determined based on the animal model and relevant literature.
-
-
Loperamide Treatment for Diarrhea:
-
At the first observation of diarrhea (e.g., unformed stools), administer loperamide orally.
-
Monitor stool consistency and frequency. If diarrhea persists, administer subsequent doses of loperamide every 2-4 hours, not exceeding the maximum recommended daily dose for the specific animal model.
-
-
Supportive Care:
-
Provide subcutaneous or intravenous fluids (e.g., 0.9% saline) to prevent dehydration if significant fluid loss occurs.
-
Monitor body weight and clinical signs daily.
-
Protocol 2: Monitoring for Hematological Toxicity
-
Baseline Blood Collection:
-
Prior to the first dose, collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) with differential.
-
-
Serial Blood Monitoring:
-
Collect blood samples at regular intervals throughout the study period (e.g., weekly, or more frequently around the expected neutrophil nadir).
-
-
Data Analysis:
-
Analyze CBC data to determine the absolute neutrophil count (ANC).
-
Grade neutropenia according to established criteria (e.g., VCOG CTCAE).
-
-
Intervention:
-
If Grade 4 neutropenia is observed, consider a dose reduction or treatment delay in the subsequent cycle. Administration of G-CSF can be initiated to accelerate neutrophil recovery.
-
Visualizations
Caption: Mechanism of Encequidar in enhancing oral drug bioavailability.
Caption: Workflow for managing gastrointestinal adverse events.
References
- 1. encequidar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Oraxol (paclitaxel/encequidar) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. curetoday.com [curetoday.com]
- 6. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drbreastcancer.com [drbreastcancer.com]
- 8. targetedonc.com [targetedonc.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. onclive.com [onclive.com]
- 11. curetoday.com [curetoday.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Oral Paclitaxel Plus P-Glycoprotein Pump Inhibitor Encequidar vs Intravenous Paclitaxel in Metastatic Breast Cancer - The ASCO Post [ascopost.com]
Technical Support Center: Encequidar Hydrochloride in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting preclinical dose-response studies with Encequidar hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in preclinical models?
A1: this compound is a potent, selective, and minimally absorbed inhibitor of P-glycoprotein (P-gp), a key efflux transporter. In preclinical models, its primary mechanism is the inhibition of intestinal P-gp. This action blocks the efflux of co-administered P-gp substrate drugs, such as paclitaxel, from the intestinal cells back into the gut lumen, thereby increasing their oral absorption and bioavailability.
Q2: I am not seeing a significant increase in the oral bioavailability of my P-gp substrate drug when co-administered with Encequidar. What are the possible reasons?
A2: Several factors could contribute to this issue:
-
Dose and Timing: Ensure that Encequidar is administered at an adequate dose and an appropriate time before the substrate drug. Typically, Encequidar is given 30-60 minutes prior to the oral administration of the P-gp substrate.
-
Vehicle Formulation: The solubility and stability of both Encequidar and the co-administered drug in the vehicle are critical. Poor solubility can lead to inadequate concentrations at the site of absorption.
-
Animal Model: The expression and activity of P-gp can vary between species and even strains of rodents. Confirm that the selected animal model has a P-gp expression profile relevant to your study.
-
Metabolism: The co-administered drug might be a substrate for first-pass metabolism by cytochrome P450 enzymes (e.g., CYP3A4) in the intestine and liver. Encequidar's effect is specific to P-gp inhibition and will not overcome extensive metabolism.
Q3: I am observing unexpected toxicity in my in vivo studies with the Encequidar and chemotherapy combination. How can I troubleshoot this?
A3: Increased systemic exposure of the chemotherapeutic agent due to P-gp inhibition can lead to enhanced toxicity.
-
Dose Reduction: A dose reduction of the chemotherapeutic agent may be necessary when co-administered with Encequidar to account for its increased bioavailability.
-
Toxicity Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and hematological parameters.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD modeling to better predict the exposure-toxicity relationship and optimize dosing regimens.
Q4: Can Encequidar be used to overcome multidrug resistance (MDR) in cancer cell lines?
A4: Yes, Encequidar can be effective in reversing P-gp-mediated MDR in cancer cell lines. By inhibiting the P-gp efflux pump on the cancer cell membrane, Encequidar can increase the intracellular concentration of chemotherapeutic drugs that are P-gp substrates, thereby restoring their cytotoxic effects. A study on the SW620/AD300 doxorubicin-resistant colon cancer cell line demonstrated that Encequidar could reverse resistance to doxorubicin.
Troubleshooting Guides
In Vitro P-gp Inhibition Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values | Inconsistent cell passage number, leading to variable P-gp expression. | Use cells within a consistent and narrow passage number range. Regularly verify P-gp expression levels via Western blot or qPCR. |
| Contamination of reagents with other ATPases (in ATPase assays). | Use high-purity reagents and include a P-gp-specific inhibitor (e.g., vanadate) as a control to determine P-gp-specific ATPase activity. | |
| Low signal-to-noise ratio in fluorescence-based assays (e.g., Calcein AM) | Low P-gp expression in the chosen cell line. | Use a cell line known for high P-gp expression (e.g., MDCK-MDR1). |
| Insufficient incubation time with the fluorescent substrate. | Optimize the incubation time to ensure adequate substrate uptake and efflux. | |
| Precipitation of Encequidar in aqueous assay buffer | Poor aqueous solubility of Encequidar. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final concentration in the assay medium. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). |
In Vivo Oral Bioavailability Studies
| Problem | Possible Cause | Suggested Solution |
| Difficulty with oral gavage leading to inconsistent dosing | Improper technique or stress to the animal. | Ensure proper training in oral gavage techniques. Consider alternative, less stressful methods like voluntary ingestion of a flavored formulation if feasible. |
| High variability in plasma concentrations of the co-administered drug | Differences in gastric emptying rates among animals. | Fast the animals overnight before dosing to standardize gastric conditions. |
| Formulation issues affecting drug release and dissolution. | Optimize the vehicle formulation to ensure consistent solubilization and release of both Encequidar and the co-administered drug. | |
| No significant increase in bioavailability despite in vitro evidence of P-gp inhibition | The drug is a more significant substrate for other transporters or metabolic enzymes in vivo. | Investigate the role of other transporters (e.g., BCRP) and metabolic pathways (e.g., CYP3A4) in the drug's disposition. |
| Saturation of P-gp at the administered dose of the substrate drug alone. | Conduct a dose-escalation study of the substrate drug alone to determine if its absorption is dose-dependent. |
Data Presentation
Encequidar Potency and Selectivity
| Parameter | Species/System | Value |
| IC50 for P-gp Inhibition | Human P-gp | 0.0058 ± 0.0006 µM |
| IC50 for BCRP Inhibition | Human BCRP | > 10 µM |
| IC50 for BCRP Inhibition | Rat BCRP | 0.059 - 0.18 µM |
| IC50 for BCRP Inhibition | Cynomolgus Monkey BCRP | 0.059 - 0.18 µM |
Preclinical Pharmacokinetics of Oral Paclitaxel with Encequidar in Rats
| Treatment Group | Dose (Paclitaxel / Encequidar) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Oral Paclitaxel Alone | 10 mg/kg / - | ~127 | ~308 | ~3.4 |
| Oral Paclitaxel + Encequidar | 10 mg/kg / 10 mg/kg | ~1270 | ~3080 | ~41.3 |
Experimental Protocols
P-gp ATPase Activity Assay
Objective: To determine the effect of Encequidar on the ATP hydrolysis activity of P-gp.
Materials:
-
P-gp-expressing membrane vesicles
-
This compound
-
ATP
-
ATPase assay buffer
-
Phosphate standard
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing P-gp membrane vesicles in ATPase assay buffer.
-
Add varying concentrations of Encequidar to the reaction mixture. Include a positive control (a known P-gp substrate like verapamil) and a negative control (vehicle).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
To determine P-gp specific ATPase activity, subtract the Pi released in the presence of a P-gp inhibitor like sodium orthovanadate.
-
Plot the rate of Pi release against the Encequidar concentration to determine the dose-response curve.
Caco-2 Cell Permeability Assay
Objective: To assess the effect of Encequidar on the permeability of a P-gp substrate across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
P-gp substrate (e.g., Rhodamine 123 or a test compound)
-
LC-MS/MS or fluorescence plate reader
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the P-gp substrate to the apical (A) side (for A to B transport) or the basolateral (B) side (for B to A transport).
-
In the test group, add Encequidar to the apical side.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
Collect samples from both the donor and receiver compartments at the end of the incubation period.
-
Analyze the concentration of the P-gp substrate in the samples using LC-MS/MS or a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). A significant reduction in the efflux ratio in the presence of Encequidar indicates P-gp inhibition.
In Vivo Tumor Model for Assessing Reversal of Drug Resistance
Objective: To evaluate the efficacy of Encequidar in combination with a chemotherapeutic agent in a xenograft model of a drug-resistant tumor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Drug-resistant human cancer cell line (e.g., SW620/AD300)
-
This compound
-
Chemotherapeutic agent (e.g., doxorubicin or paclitaxel)
-
Appropriate vehicles for oral and/or intravenous administration
-
Calipers for tumor measurement
Procedure:
-
Implant the drug-resistant cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups:
-
Vehicle control
-
Encequidar alone
-
Chemotherapeutic agent alone
-
Encequidar + Chemotherapeutic agent
-
-
Administer Encequidar orally at a predetermined dose and time before the administration of the chemotherapeutic agent.
-
Administer the chemotherapeutic agent via the appropriate route (oral or intravenous).
-
Monitor tumor size using calipers and body weight regularly (e.g., twice a week).
-
Continue treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Plot the tumor growth curves for each group to assess the anti-tumor efficacy of the combination treatment.
Mandatory Visualizations
Caption: Mechanism of Encequidar-mediated P-gp inhibition in the intestine.
Caption: General experimental workflow for preclinical evaluation of Encequidar.
Preventing degradation of Encequidar hydrochloride in experimental setups
Welcome to the Technical Support Center for Encequidar Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can indicate several issues. Firstly, ensure that the solvent concentration, typically DMSO, is kept low in your final aqueous solution (usually <0.5%) to maintain solubility. Secondly, verify the pH of your media, as significant shifts can affect the solubility and stability of the compound. It is recommended to prepare fresh solutions before each experiment and visually inspect for any particulates.
Q2: I am observing a decrease in the expected biological activity of this compound over time in my cell culture experiment. What could be the cause?
A2: A loss of activity often points towards compound degradation. Encequidar, particularly its mesylate salt which has been more extensively studied, is known to be unstable under certain conditions. The primary factors contributing to degradation in cell culture media include:
-
Alkaline pH: The typically neutral to slightly alkaline pH of cell culture media (around 7.4) can promote hydrolysis.
-
Oxidative Stress: The presence of reactive oxygen species in the media or generated by cellular processes can lead to oxidative degradation.
-
Prolonged Incubation: The longer the compound is incubated at 37°C, the greater the potential for degradation.
Q3: How should I prepare and store this compound stock solutions to minimize degradation?
A3: To ensure the longevity of your this compound stock solutions, follow these guidelines:
-
Dissolution: Dissolve the compound in a suitable solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. For short-term storage of the powder form, 2-8°C is also an option.[1]
Q4: Are there differences in stability between this compound and Encequidar mesylate?
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or Poor Results in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Degradation in Media | Prepare fresh dilutions of this compound in your cell culture media immediately before each experiment. Minimize the time the compound spends in the incubator. Consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions. |
| pH-Mediated Degradation | Monitor the pH of your cell culture medium throughout the experiment, especially if you have high cell densities. Use a medium with a robust buffering system like HEPES if significant pH shifts are observed. |
| Oxidative Degradation | If oxidative stress is a concern in your experimental system, consider adding antioxidants to your culture medium, if compatible with your assay. |
| Adsorption to Labware | Use low-protein-binding plates and pipette tips to minimize the loss of the compound due to non-specific binding. |
Issue 2: Degradation During Sample Preparation and Analysis
| Potential Cause | Troubleshooting Steps |
| High pH of Solvents | Ensure that all solvents and buffers used for sample preparation and analysis are at a neutral or slightly acidic pH to prevent alkaline hydrolysis. |
| Exposure to Light | Protect solutions containing this compound from direct light, especially UV light, to prevent potential photodegradation. Use amber vials or cover your labware with aluminum foil. |
| Elevated Temperatures | Avoid prolonged exposure of your samples to high temperatures. Keep samples on ice or in a cooling rack during preparation and analysis whenever possible. |
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the stability and storage of Encequidar and its salts.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Encequidar Powder | -20°C | 3 years | MedChemExpress |
| Encequidar in Solvent | -80°C | 2 years | MedChemExpress |
| Encequidar in Solvent | -20°C | 1 year | MedChemExpress |
| Encequidar Mesylate Powder | -20°C | 3 years | Selleck Chemicals |
| Encequidar Mesylate in Solvent | -80°C | 1 year | Selleck Chemicals |
| Encequidar Mesylate in Solvent | -20°C | 1 month | Selleck Chemicals |
Table 2: Forced Degradation Conditions for Encequidar Mesylate
| Stress Condition | Observation | Source |
| Acidic Hydrolysis | No major degradation observed. | [2] |
| Alkaline Hydrolysis | Highly unstable; formation of two unique, unknown degradation products. | [2] |
| Oxidative Stress | Significant degradation; formation of four novel degradation products. | [2] |
| Thermal Stress | No major degradation observed. | [2] |
| Photolytic Stress | No major degradation observed. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final experimental concentration.
-
Incubation: Aliquot the solution into multiple sterile, low-protein-binding tubes. Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Analysis: Immediately analyze the sample using a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the parent compound.
-
Data Evaluation: Plot the concentration of this compound as a function of time to determine its degradation rate in your experimental setup.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of Encequidar in enhancing oral drug bioavailability.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Overcoming variability in Encequidar hydrochloride experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Encequidar hydrochloride. The information is designed to address specific issues that may arise during experiments and to help overcome variability in results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and minimally absorbed inhibitor of the P-glycoprotein (P-gp) efflux pump.[1][2] Its primary mechanism of action is to bind to and inhibit P-gp, thereby preventing the efflux of P-gp substrates from cells. This action increases the intracellular concentration and enhances the oral bioavailability of co-administered drugs that are P-gp substrates, such as paclitaxel.[1][2]
Q2: What is the solubility and stability of this compound?
The free base of Encequidar has poor solubility. For in vivo studies, the mesylate salt is often used.[3] It is important to note that Encequidar has been found to be highly unstable in alkaline conditions. When preparing solutions, it is crucial to use appropriate buffers and avoid alkaline pH to prevent degradation of the compound. For in vitro studies, stock solutions are typically prepared in organic solvents like DMSO.[3]
Q3: Does Encequidar have off-target effects?
Encequidar is a highly selective inhibitor of human P-gp with significantly less activity against human Breast Cancer Resistance Protein (BCRP).[4][5] However, it is a potent inhibitor of BCRP in rats and cynomolgus monkeys.[4][5] This species-specific activity is a critical consideration when designing and interpreting preclinical studies. Researchers should be aware of potential confounding effects related to BCRP inhibition in these animal models.
Q4: What are some common causes of variability in experiments with Encequidar?
Variability in experimental results with Encequidar can arise from several factors, including:
-
Compound-related issues: Inconsistent solution preparation, degradation of the compound due to improper pH, or precipitation of the compound in aqueous buffers.
-
Cell-based assay variability: Differences in cell passage number, cell health, and seeding density can all impact results.[6][7][8]
-
Assay-specific issues: Inaccurate pipetting, incorrect instrument settings, or failure to perform necessary quality control checks, such as measuring transepithelial electrical resistance (TEER) in Caco-2 assays.[6][9]
Troubleshooting Guides
Problem 1: High Variability in P-gp Inhibition Assays
| Possible Cause | Recommended Solution |
| Inconsistent Encequidar Concentration | Prepare fresh stock solutions of this compound in a suitable organic solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When diluting into aqueous buffers for assays, ensure the final concentration of the organic solvent is low and consistent across all wells to avoid solvent-induced artifacts. |
| Cell Health and Density Issues | Use cells within a consistent and low passage number range. Ensure cells are healthy and evenly seeded to achieve a consistent cell density across all wells.[6][7] |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of Encequidar and other reagents.[6] |
Problem 2: Unexpected Results in Animal Studies
| Possible Cause | Recommended Solution |
| Species-Specific Off-Target Effects | Be aware that Encequidar is a potent inhibitor of BCRP in rats and cynomolgus monkeys.[4][5] If the co-administered drug is also a BCRP substrate, the observed in vivo effects may be due to the inhibition of both P-gp and BCRP. Consider using appropriate control experiments to dissect the contribution of each transporter. |
| Poor Oral Bioavailability of Encequidar | For in vivo studies, ensure the use of a suitable formulation, such as the mesylate salt, to improve solubility and absorption.[3] |
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| P-gp IC50 | Human | 0.0058 ± 0.0006 µM | [4][5] |
| BCRP IC50 | Human | > 10 µM | [4][5] |
| BCRP IC50 | Rat | 0.059 - 0.18 µM | [4][5] |
| BCRP IC50 | Cynomolgus Monkey | 0.059 - 0.18 µM | [4][5] |
Experimental Protocols
P-glycoprotein (P-gp) Inhibition Assay (Cell-based)
This protocol provides a general framework for assessing the P-gp inhibitory activity of Encequidar using a fluorescent substrate.
Materials:
-
P-gp overexpressing cells (e.g., MDR1-MDCKII) and parental cells
-
Cell culture medium
-
Fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123)
-
This compound
-
Positive control inhibitor (e.g., Verapamil)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed P-gp overexpressing and parental cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare solutions of the positive control and a vehicle control.
-
Pre-incubation: Remove the cell culture medium and wash the cells with assay buffer. Add the Encequidar dilutions, positive control, and vehicle control to the respective wells and pre-incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorescent P-gp substrate to all wells at a final concentration optimized for the assay.
-
Incubation: Incubate the plate at 37°C for a predetermined time to allow for substrate uptake and efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the percent inhibition of P-gp activity for each concentration of Encequidar relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caco-2 Permeability Assay
This protocol is for assessing the effect of Encequidar on the permeability of a P-gp substrate across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts
-
This compound
-
P-gp substrate
-
Transport buffer (e.g., HBSS, pH 7.4)
-
TEER meter
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.[10]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).[9]
-
Assay Setup:
-
Wash the monolayers with transport buffer.
-
For apical to basolateral (A-B) permeability, add the P-gp substrate and Encequidar (or vehicle control) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral to apical (B-A) permeability, add the P-gp substrate and Encequidar (or vehicle control) to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Sample Analysis: Analyze the concentration of the P-gp substrate in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for the P-gp substrate in the presence and absence of Encequidar. An increase in the A-B Papp and a decrease in the B-A Papp in the presence of Encequidar indicates P-gp inhibition.
Visualizations
Caption: Troubleshooting workflow for inconsistent P-gp inhibition assay results.
Caption: Simplified signaling pathway of Encequidar's P-gp inhibition.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Impact of food on Encequidar hydrochloride absorption in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Encequidar hydrochloride in animal models. The focus is on addressing specific issues that may be encountered during experiments investigating the impact of food on drug absorption.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in preclinical animal studies?
A1: this compound is a potent and selective intestinal P-glycoprotein (P-gp) inhibitor with low systemic absorption.[1] Its main application in animal models is to block the P-gp efflux pump in the gastrointestinal tract, thereby increasing the oral bioavailability of co-administered drugs that are P-gp substrates, such as paclitaxel.[2][3][4]
Q2: Should animals be fasted before the administration of Encequidar and a co-administered drug?
A2: Yes, it is a common and recommended practice to fast animals overnight (typically 12-18 hours) prior to dosing.[3][5] This helps to reduce variability in drug absorption caused by the presence of food in the gastrointestinal tract. Access to food is often returned a few hours after dosing.[3]
Q3: How can the presence of food in the GI tract affect the absorption of a co-administered P-gp substrate drug, even with Encequidar?
A3: The presence of food can lead to several physiological changes that may impact drug absorption, including:
-
Altered gastric and intestinal pH.[6]
-
Delayed gastric emptying.[6]
-
Increased bile secretion, which can enhance the solubility of poorly soluble drugs.[6]
-
Changes in splanchnic and hepatic blood flow.[6] These factors can introduce variability in the absorption profile of the co-administered drug.
Q4: What are some common troubleshooting issues when using Encequidar in animal studies?
A4:
-
High variability in plasma concentrations of the co-administered drug: This could be due to inconsistent fasting times, differences in the amount of food consumed after the fasting period, or individual differences in P-gp expression among animals.
-
Lower than expected increase in bioavailability: Ensure the dose of Encequidar is sufficient to inhibit P-gp effectively. Also, confirm that the co-administered drug is indeed a P-gp substrate.
-
Unexpected adverse events: While Encequidar itself is minimally absorbed, increased systemic exposure to the co-administered drug could lead to toxicity.[2] It may be necessary to adjust the dose of the therapeutic agent.
Experimental Protocols
Key Experiment: Oral Bioavailability Study of a P-gp Substrate with Encequidar in Rats
This protocol provides a general framework based on methodologies cited in the literature.[3]
-
Animal Model: Male Sprague-Dawley rats are a commonly used model.[3]
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast animals for approximately 16 hours before dosing, with free access to water.[3]
-
Dosing:
-
Prepare a formulation of this compound and the P-gp substrate drug. Amorphous solid dispersions have been used to improve the dissolution of poorly soluble drugs like paclitaxel.[3]
-
Administer Encequidar orally to the treatment group. A typical dose might be around 1 mg/kg.[3]
-
Administer the P-gp substrate drug orally. For example, paclitaxel has been administered at 10 mg/kg.[3]
-
A control group should receive the P-gp substrate drug without Encequidar.
-
-
Feeding: Provide access to food about 4 hours after dosing.[3]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate route (e.g., tail vein).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze plasma concentrations of the P-gp substrate drug using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, AUC, Tmax, bioavailability) using non-compartmental analysis.
Data Presentation
Table 1: Pharmacokinetic Parameters of Paclitaxel Co-administered with Encequidar in Rats
| Formulation | Paclitaxel Dose (mg/kg) | Encequidar Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Crystalline Paclitaxel | 10 | 0 | - | - | 3.4 | [3] |
| Crystalline Paclitaxel | 10 | Co-administered | - | - | 41.3 | [3] |
| Amorphous Paclitaxel ASD | 10 | 1 | - | - | Increased 3- to 4-fold | [3] |
Note: "-" indicates data not explicitly provided in the summary.
Visualizations
Caption: Experimental workflow for an oral bioavailability study.
Caption: Mechanism of Encequidar-mediated P-gp inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vivo Analysis of P-Glycoprotein Inhibitors: Encequidar vs. Elacridar
A Guide for Researchers in Drug Development
This guide provides a detailed comparative analysis of two prominent P-glycoprotein (P-gp, also known as ABCB1) inhibitors, Encequidar and Elacridar, focusing on their in vivo performance, mechanisms of action, and experimental applications. The information is intended for researchers, scientists, and drug development professionals seeking to understand the distinct profiles of these agents for enhancing the efficacy of P-gp substrate drugs.
Introduction to P-gp Inhibition
P-glycoprotein is an ATP-dependent efflux pump that plays a critical role in limiting the absorption and distribution of a wide range of therapeutic agents. Expressed in the intestinal epithelium, blood-brain barrier, and tumor cells, P-gp actively transports substrate drugs out of cells, leading to poor oral bioavailability and multidrug resistance (MDR) in oncology.[1] Third-generation P-gp inhibitors, such as Encequidar and Elacridar, have been developed to counteract this mechanism, thereby improving the pharmacokinetic profiles and therapeutic efficacy of co-administered drugs.[2]
Mechanism of Action
Both Encequidar and Elacridar function by directly inhibiting the P-gp efflux pump. However, they exhibit different specificity and systemic exposure profiles, which dictates their therapeutic application.
-
Encequidar (HM30181A): A potent and highly selective P-gp inhibitor.[2][3] It is designed to be minimally absorbed from the gastrointestinal tract, thereby acting as a gut-specific inhibitor to enhance the oral absorption of co-administered P-gp substrates without causing systemic P-gp inhibition.[1][4]
-
Elacridar (GF120918): A potent dual inhibitor of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5][6] It is systemically absorbed and has been investigated for its ability to increase the oral bioavailability of substrate drugs and enhance their penetration across the blood-brain barrier.[7][8]
The fundamental mechanism of P-gp inhibition is illustrated below.
Comparative In Vivo Efficacy
The primary measure of in vivo efficacy for these inhibitors is their ability to increase the systemic exposure (bioavailability) of co-administered P-gp substrate drugs.
Table 1: In Vivo Efficacy of Encequidar with Co-administered Drugs
| Co-administered Drug | Species | Key Finding | Reference |
| Paclitaxel | Rats | Oral bioavailability of paclitaxel increased from 3% to 41%.[9] | [9] |
| Paclitaxel | Humans | Superior overall survival (OS) vs. IV paclitaxel in metastatic breast cancer (Median OS: 23.3 vs. 16.3 months).[10] | [10][11] |
| Loperamide | Humans | Single oral dose significantly increased loperamide AUC by 1.18 to 1.62-fold. | [2] |
Table 2: In Vivo Efficacy of Elacridar with Co-administered Drugs
| Co-administered Drug | Species | Key Finding | Reference |
| Paclitaxel | Mice | Increased plasma concentration 10.7-fold.[12] | [12] |
| Paclitaxel | Mice | Achieved a 5-fold increase in brain concentration.[13] | [14][13] |
| Docetaxel | Mice | Increased plasma concentration 4-fold.[12] | [12] |
| Topotecan | Mice | Increased the bioavailability of topotecan.[7] | [7] |
Pharmacokinetic and Safety Profiles
The distinct pharmacokinetic profiles of Encequidar and Elacridar are central to their different clinical applications.
Table 3: Comparative Pharmacokinetic and Safety Characteristics
| Parameter | Encequidar (HM30181A) | Elacridar (GF120918) | References |
| Primary Target(s) | P-glycoprotein (P-gp) | P-glycoprotein (P-gp) & BCRP | [2],[5][6] |
| Systemic Absorption | Minimally absorbed; designed for local gut action. | Orally active and systemically absorbed. | [1],[6][7] |
| Oral Bioavailability | Very low (~0.3%).[2] | Good absorption demonstrated in preclinical species. | [2],[7] |
| Key Application | Enhancing oral bioavailability of P-gp substrates. | Enhancing oral bioavailability and tissue/BBB penetration. | [4],[8] |
| Reported In Vivo Safety | Generally well-tolerated. With oral paclitaxel, increased neutropenia and GI events but less neuropathy vs. IV paclitaxel.[11] | Preclinical studies showed no effect on P450 enzymes. Clinical trial results have been mixed. | [11],[7][15] |
Experimental Protocols
Standard in vivo studies to evaluate P-gp inhibitors typically involve pharmacokinetic analysis in animal models following co-administration with a known P-gp substrate.
Key Experimental Methodology: In Vivo Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats or nude mice are commonly used.[9][13] Animals are acclimatized and fasted overnight before dosing.
-
Study Groups:
-
Control Group: Receives the P-gp substrate drug (e.g., paclitaxel) alone via the intended route (oral or IV).
-
Test Group: Receives the P-gp inhibitor (Encequidar or Elacridar) at a specified dose, typically via oral gavage, followed by administration of the substrate drug after a defined interval (e.g., 30 minutes to 4 hours).[14][9]
-
-
Dosing and Administration:
-
Sample Collection:
-
Serial blood samples are collected from the tail vein or other appropriate site at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[9]
-
For tissue distribution studies, animals are euthanized at terminal time points, and tissues (e.g., brain, liver, kidney) are harvested.[13]
-
-
Bioanalytical Method:
-
Data Analysis:
-
Pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t1/2), are calculated using non-compartmental analysis.
-
The fold-increase in bioavailability is determined by comparing the AUC of the substrate in the test group versus the control group.
-
The following diagram outlines a typical workflow for these experiments.
Conclusion and Future Directions
Encequidar and Elacridar are both potent P-gp inhibitors but possess fundamentally different properties that define their use in drug development.
-
Encequidar is a gut-specific, selective P-gp inhibitor ideal for improving the oral bioavailability of P-gp substrates with minimal risk of systemic drug-drug interactions. Its clinical success with oral paclitaxel highlights the potential of this targeted approach.[4][11]
-
Elacridar , as a systemically available dual P-gp/BCRP inhibitor, represents a tool for overcoming broader multidrug resistance.[5][6] Its ability to penetrate the blood-brain barrier makes it a candidate for enhancing the delivery of chemotherapeutics to the central nervous system.[8][13]
The choice between these two agents is dictated by the therapeutic objective. For enhancing oral drug delivery while maintaining a favorable safety profile, Encequidar is the more specialized agent. For applications requiring systemic P-gp/BCRP inhibition to overcome widespread drug resistance, Elacridar offers a broader mechanism of action. Future research will continue to refine the application of these inhibitors to improve patient outcomes in oncology and other therapeutic areas.
References
- 1. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of HM30181, a P-glycoprotein inhibitor, on the pharmacokinetics and pharmacodynamics of loperamide in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HM30181A, a potent P-glycoprotein inhibitor, potentiates the absorption and in vivo antitumor efficacy of paclitaxel in an orthotopic brain tumor model | Cancer Biology & Medicine [cancerbiomed.org]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to P-glycoprotein Inhibitors: Encequidar Hydrochloride vs. Zosuquidar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent P-glycoprotein (P-gp) inhibitors: encequidar hydrochloride and zosuquidar. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their efficacy, mechanisms of action, and supporting experimental data to inform preclinical and clinical research.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of numerous drugs by limiting their absorption and distribution.[1] Encequidar and zosuquidar are third-generation P-gp inhibitors developed to counteract these effects. Encequidar is primarily designed as a gut-specific inhibitor to enhance the oral bioavailability of co-administered drugs, while zosuquidar has been investigated for its potential to reverse MDR in various cancer types.[2][3]
Mechanism of Action
Both encequidar and zosuquidar function by directly inhibiting the P-gp efflux pump. P-gp utilizes the energy from ATP hydrolysis to expel a wide range of substrates, including many chemotherapeutic agents, from the cell.[4] By binding to P-gp, these inhibitors block its transport function, leading to increased intracellular concentrations of P-gp substrates.
Encequidar is characterized as a first-in-class, minimally absorbed, gut-specific oral P-gp inhibitor.[5] Its design focuses on local action within the gastrointestinal tract to prevent the efflux of orally administered drugs, thereby increasing their absorption into the bloodstream.[6][7]
Zosuquidar is a potent and selective P-gp inhibitor that has been evaluated in both oral and intravenous formulations.[8][9] It has been shown to effectively reverse P-gp-mediated drug resistance in a variety of cancer cell lines and animal models.[8]
Quantitative Comparison of Efficacy
The following tables summarize the in vitro potency and clinical pharmacokinetic effects of encequidar and zosuquidar based on available experimental data.
| Inhibitor | Parameter | Value | Cell Line / System |
| Encequidar | IC50 | 13.1 ± 2.3 nM | CCRF-CEM T cells |
| IC50 | 0.0058 ± 0.0006 µM | hP-gp | |
| Zosuquidar | Ki | 59 nM | P-glycoprotein |
| IC50 | 6.56 ± 1.92 nM | MDCKII-MDR1 | |
| IC50 | 417 ± 126 nM | MDCKII-MDR1 | |
| IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; hP-gp: human P-glycoprotein. |
| Drug Combination | Pharmacokinetic Parameter | Effect | Clinical Study Context |
| Oral Paclitaxel + Encequidar | Oral Bioavailability | Administration of 205 mg/m² oral paclitaxel with encequidar resulted in a plasma paclitaxel exposure (AUC) similar to 80 mg/m² intravenous paclitaxel.[5] | A randomized, crossover pharmacokinetic study in patients with advanced cancer.[10] |
| Tumor Response | In a Phase 3 study in metastatic breast cancer, the confirmed tumor response rate was 35.8% with oral paclitaxel/encequidar versus 23.4% with IV paclitaxel.[11] | Phase 3 clinical trial (KX-ORAX-001) in patients with metastatic breast cancer.[11][12] | |
| Overall Survival (OS) | Median OS was 23.3 months with the combination compared to 16.3 months for IV paclitaxel in the modified intent-to-treat population.[11] | Phase 3 clinical trial (KX-ORAX-001) in patients with metastatic breast cancer.[11][12] | |
| Doxorubicin + Zosuquidar (Intravenous) | Doxorubicin Clearance | A modest decrease in clearance (17–22%) and a modest increase in AUC (15–25%) of doxorubicin were observed at zosuquidar doses exceeding 500 mg.[8][13] | A Phase 1 trial in patients with advanced malignancies.[8][13] |
| Doxorubicin + Zosuquidar (Oral) | Doxorubicin Pharmacokinetics | Zosuquidar did not significantly affect doxorubicin's myelosuppression or pharmacokinetics.[9][14] | A Phase 1 trial in patients with advanced nonhematological malignancies.[9][14] |
| AUC: Area under the curve; IV: Intravenous. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro P-gp Inhibition Assay (Rhodamine 123 Efflux)
This assay is commonly used to determine the inhibitory potency of compounds on P-gp function.
-
Cell Lines: P-gp overexpressing cell lines (e.g., CCRF-CEM T cells, MDCKII-MDR1) and their parental non-overexpressing counterparts are used.
-
Procedure:
-
Cells are incubated with the fluorescent P-gp substrate, Rhodamine 123, allowing it to accumulate intracellularly.
-
The cells are then washed and incubated with varying concentrations of the inhibitor (encequidar or zosuquidar) or a vehicle control.
-
The amount of Rhodamine 123 retained within the cells is measured over time using flow cytometry or a fluorescence plate reader.
-
Increased intracellular fluorescence indicates inhibition of P-gp-mediated efflux.
-
The IC50 value is calculated as the concentration of the inhibitor that results in 50% of the maximal inhibition of efflux.
-
Clinical Pharmacokinetic Studies
-
Encequidar with Oral Paclitaxel: In the KX-ORAX-001 phase 3 trial, patients with metastatic breast cancer were randomized to receive either oral paclitaxel (205 mg/m²) plus encequidar (15 mg) for three consecutive days weekly, or intravenous paclitaxel (175 mg/m²) every three weeks.[15] Pharmacokinetic blood samples were collected at specified time points to determine the plasma concentrations of paclitaxel and calculate parameters such as AUC.[15]
-
Zosuquidar with Doxorubicin: In a phase 1 study, patients with advanced malignancies received zosuquidar as a continuous intravenous infusion over 48 hours.[8] Doxorubicin was administered separately during the first cycle and concurrently in subsequent cycles.[8] Pharmacokinetic analysis of doxorubicin and its metabolite, doxorubicinol, was performed with and without zosuquidar to assess its impact on doxorubicin's clearance and exposure.[8]
P-glycoprotein Signaling Pathways
The expression and function of P-gp are regulated by various intracellular signaling pathways. While encequidar and zosuquidar are direct inhibitors of P-gp's efflux function, the pathways that control P-gp expression are relevant in the broader context of multidrug resistance. Several key pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, have been shown to positively regulate the expression of P-gp.[4][16][17]
Conclusion
This compound and zosuquidar are both potent P-glycoprotein inhibitors with distinct clinical development paths and primary applications. Encequidar has demonstrated significant efficacy in increasing the oral bioavailability of paclitaxel, offering a potential shift from intravenous to oral chemotherapy for certain patient populations. Zosuquidar has been extensively studied for its ability to reverse multidrug resistance, although its clinical translation has faced challenges.
The choice between these inhibitors for research and development purposes will depend on the specific application. Encequidar is a promising agent for improving the pharmacokinetics of orally administered P-gp substrates. Zosuquidar remains a valuable tool for in vitro and preclinical studies aimed at understanding and overcoming P-gp-mediated multidrug resistance. Further research, including head-to-head comparative studies, would be beneficial to fully elucidate the relative advantages of each inhibitor in specific contexts.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 5. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
- 13. A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
Validating Encequidar's P-glycoprotein Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Encequidar, a potent and selective P-glycoprotein (P-gp) inhibitor, with other well-known P-gp inhibitors. The data presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating Encequidar's efficacy and understanding its mechanism of action. This document summarizes key performance data, details experimental protocols for assessing P-gp inhibition, and provides visual representations of experimental workflows.
Executive Summary
Encequidar (also known as HM30181) is a third-generation, minimally absorbed, gut-specific P-gp inhibitor.[1][2] Its primary mechanism of action is the competitive inhibition of the P-gp efflux pump, an ATP-binding cassette (ABC) transporter that plays a crucial role in limiting the oral bioavailability of many drugs.[1][2] By selectively targeting P-gp in the gastrointestinal tract, Encequidar has been shown to significantly enhance the systemic exposure of co-administered P-gp substrates, such as the chemotherapeutic agent paclitaxel.[3][4] This guide compares Encequidar's inhibitory potency against that of other widely used P-gp inhibitors—elacridar, tariquidar, and zosuquidar—using specific P-gp substrates.
Comparative Analysis of P-gp Inhibitors
The inhibitory potency of Encequidar has been evaluated against other P-gp inhibitors using various in vitro and in vivo models. The following tables summarize the available quantitative data.
| Inhibitor | P-gp Substrate | Cell Line | IC50 (nM) | Reference |
| Encequidar | Rhodamine 123 | CCRF-CEM T cells | 13.1 ± 2.3 | [1][2] |
| Tariquidar | Rhodamine 123 | CCRF-CEM T cells | 8.2 ± 2.0 | [1][2] |
| Encequidar | (Human P-gp) | --- | 5.8 ± 0.6 | [5] |
| Elacridar | (Human P-gp) | --- | Data not available in direct comparison | |
| Zosuquidar | (P-gp) | --- | Kᵢ = 59 | [6] |
Table 1: In Vitro P-gp Inhibition Potency. This table presents the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values for Encequidar and other P-gp inhibitors against specific substrates.
| Inhibitor (Oral Dose) | P-gp Substrate (Oral) | Animal Model | Increase in Substrate AUC | Reference |
| Encequidar (15 mg/kg) | Paclitaxel | Rat | 33.5-fold | [5] |
| Elacridar (15 mg/kg) | Paclitaxel | Rat | 39.5-fold | [5] |
| Encequidar | Talinolol | Cynomolgus Monkey | 2.14-fold | [5] |
| Elacridar | Talinolol | Cynomolgus Monkey | 2.12-fold | [5] |
Table 2: In Vivo Efficacy of P-gp Inhibitors on Oral Substrate Bioavailability. This table showcases the fold-increase in the Area Under the Curve (AUC) of orally administered P-gp substrates when co-administered with a P-gp inhibitor.
| Inhibitor (Oral Dose) | P-gp Substrate (IV) | Animal Model | Change in Substrate AUC | Reference |
| Encequidar (15 mg/kg) | Paclitaxel | Rat | No significant change (0.93-fold) | [5] |
| Elacridar (15 mg/kg) | Paclitaxel | Rat | Significant increase (2.55-fold) | [5] |
Table 3: In Vivo Selectivity of P-gp Inhibitors. This table highlights the differential effects of Encequidar and Elacridar on the pharmacokinetics of an intravenously administered P-gp substrate, demonstrating Encequidar's intestinal specificity.
Experimental Protocols
In Vitro P-gp Inhibition: Rhodamine 123 Efflux Assay
This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cells (e.g., CCRF-CEM T-lymphoblast cells)
-
Culture medium (e.g., DMEM)
-
Rhodamine 123
-
Encequidar and other P-gp inhibitors (e.g., Tariquidar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture P-gp overexpressing cells to the desired density.
-
Rhodamine 123 Loading: Incubate the cells with a fixed concentration of rhodamine 123 (e.g., 5 µM) for a specified time (e.g., 30 minutes at 37°C) to allow for substrate uptake.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Incubation with Inhibitors: Resuspend the cells in fresh, pre-warmed medium containing various concentrations of the test inhibitor (e.g., Encequidar) or a reference inhibitor.
-
Efflux Measurement: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C to allow for P-gp-mediated efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. A higher fluorescence intensity indicates greater inhibition of P-gp efflux.
-
Data Analysis: Plot the mean fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Caption: Rhodamine 123 Efflux Assay Workflow.
In Vitro P-gp Inhibition: Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier and expresses P-gp. It is used to assess the bidirectional transport of a P-gp substrate, such as digoxin, in the presence and absence of an inhibitor.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium
-
Digoxin (radiolabeled or non-radiolabeled)
-
Encequidar and other P-gp inhibitors
-
Hank's Balanced Salt Solution (HBSS)
-
Scintillation counter or LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for monolayer formation and differentiation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Assay:
-
Apical to Basolateral (A-B) Transport: Add digoxin to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add digoxin to the basolateral chamber and fresh buffer to the apical chamber.
-
For inhibition studies, add the test inhibitor (e.g., Encequidar) to both chambers.
-
-
Sampling: At designated time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of digoxin in the samples using a scintillation counter (for radiolabeled digoxin) or LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B). A significant decrease in the ER in the presence of the inhibitor indicates P-gp inhibition.
-
Caption: Caco-2 Permeability Assay Workflow.
Signaling Pathways and Logical Relationships
The primary mechanism of Encequidar is the direct inhibition of the P-gp transporter at the apical membrane of intestinal epithelial cells. This prevents the efflux of P-gp substrates from the cell back into the intestinal lumen, thereby increasing their intracellular concentration and subsequent absorption into the bloodstream.
Caption: Mechanism of Encequidar-mediated P-gp Inhibition.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral docetaxel plus encequidar – A pharmacokinetic model and evaluation against IV docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
A Head-to-Head Comparison of Third-Generation P-gp Inhibitors: Tariquidar, Elacridar, and Zosuquidar
For Researchers, Scientists, and Drug Development Professionals
The development of multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A primary driver of this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration and efficacy of various anticancer agents. Third-generation P-gp inhibitors were developed to overcome the limitations of earlier agents, offering higher potency, improved specificity, and lower intrinsic toxicity. This guide provides a detailed head-to-head comparison of three prominent third-generation P-gp inhibitors: tariquidar, elacridar, and zosuquidar, supported by experimental data and detailed protocols.
Mechanism of Action: Reversing Drug Efflux
Third-generation P-gp inhibitors are potent, non-competitive modulators that bind with high affinity to P-gp.[1] Unlike first-generation inhibitors, they are generally not transport substrates for P-gp themselves.[2] Their primary mechanism involves inhibiting the conformational changes required for drug efflux and modulating the ATPase activity essential for the pump's function.[1][3] This inhibition restores the ability of chemotherapeutic drugs to accumulate within cancer cells, thereby reversing the MDR phenotype.
Caption: Mechanism of P-gp inhibition.
Quantitative Comparison of Inhibitor Potency
The potency of these inhibitors is typically measured by their binding affinity (Kd), the concentration required to inhibit 50% of P-gp activity (IC50), and their ability to modulate P-gp's ATPase function. The data presented below is a synthesis from multiple in vitro studies.
| Parameter | Tariquidar (XR9576) | Elacridar (GF120918) | Zosuquidar (LY335979) |
| Binding Affinity (Kd) | 5.1 nM[1][4][5] | Not widely reported | 59-60 nM (Ki)[6][7][8][9] |
| P-gp Inhibition (IC50) | 15-223 nM (cell model dependent)[5] | ~20-160 nM[10][11] | 1.2 nM (in HL60/VCR cells)[6] |
| ATPase Activity Modulation | Potent inhibitor; IC50 of 43 nM[1] | Potent inhibitor | Potent inhibitor |
| MDR Reversal Concentration | 25-80 nM for complete reversal[1] | < 1 µM effective in most models[12] | 50-100 nM effective in most models[13][14] |
| Specificity | Also inhibits BCRP (at ~1 µM)[1] and MRP7[15] | Dual inhibitor of P-gp and BCRP[16][17] | Highly selective for P-gp[9][13] |
Summary of Clinical Trial Findings
All three inhibitors have advanced to clinical trials, aiming to enhance the efficacy of standard chemotherapy regimens. However, clinical success has been limited, and none are currently approved for standard clinical use.
| Inhibitor | Phase of Development | Combination Chemotherapies | Key Findings & Outcomes |
| Tariquidar | Phase I, II, III[1][18][19] | Vinorelbine, Doxorubicin, Docetaxel, Paclitaxel[2][20] | Potent P-gp inhibition demonstrated in patients.[2] No significant pharmacokinetic interaction with co-administered drugs.[2] Limited clinical activity in restoring chemo-sensitivity in resistant breast cancer.[19] |
| Elacridar | Phase I, II[18][21][22] | Topotecan, Paclitaxel[12][17] | Can increase the bioavailability of co-administered drugs.[12] Development was largely discontinued, though it remains a key research tool.[22][23] |
| Zosuquidar | Phase I, II, III[18][24][25] | Doxorubicin, CHOP, Vinorelbine[13][14][24] | Well-tolerated with minimal added toxicity and no significant alteration of doxorubicin pharmacokinetics.[13] Did not improve outcomes in a Phase III trial for older patients with AML.[9] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of P-gp inhibitors. Below are standard protocols for key in vitro assays.
P-gp Mediated Drug Efflux Assay (Rhodamine 123 Efflux)
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123 (Rh123). Inhibition of P-gp results in increased intracellular accumulation of Rh123.
Caption: Workflow for a Rhodamine 123 efflux assay.
Methodology:
-
Cell Culture: Seed P-gp overexpressing cells (e.g., NCI/ADR-RES) and the corresponding parental cell line (e.g., MCF7) in 96-well plates or flow cytometry tubes and culture overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the third-generation P-gp inhibitor (e.g., 1 nM to 10 µM) or a control vehicle (e.g., 0.1% DMSO) for 30-60 minutes at 37°C.[25]
-
Substrate Loading: Add the P-gp substrate Rhodamine 123 to a final concentration of 50-200 ng/mL and incubate for 30-60 minutes at 37°C, protected from light.[26]
-
Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular Rh123. Resuspend the cells in fresh, pre-warmed, Rh123-free culture medium (containing the inhibitor or vehicle) and incubate for an additional 1-2 hours at 37°C to allow for drug efflux.[27]
-
Quantification: Harvest the cells (if adherent) and wash again with ice-cold PBS. Measure the mean fluorescence intensity (MFI) of the intracellular Rh123 using a flow cytometer (FL1 channel) or a fluorescence plate reader.[28][29] A higher MFI in inhibitor-treated cells compared to controls indicates successful inhibition of P-gp-mediated efflux.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This colorimetric assay assesses cell viability and is used to determine how effectively a P-gp inhibitor can restore the cytotoxic effects of a chemotherapy drug in resistant cells.
Methodology:
-
Cell Seeding: Seed P-gp overexpressing and parental cells into 96-well plates at a density of 5,000–10,000 cells/well and allow them to adhere overnight.[25]
-
Treatment: Treat the cells with a serial dilution of a chemotherapy drug (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor (e.g., 100 nM Zosuquidar).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.[30]
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[31] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[30][31]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[32] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to untreated controls. Determine the IC50 value of the chemotherapy agent with and without the P-gp inhibitor. The fold-reversal (FR) factor is calculated as (IC50 of chemo alone) / (IC50 of chemo + inhibitor).
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in isolated membrane vesicles. P-gp substrates typically stimulate ATPase activity, while inhibitors can either inhibit basal or substrate-stimulated activity.
Methodology:
-
Membrane Preparation: Use commercially available membrane vesicles prepared from cells overexpressing P-gp (e.g., from Sf9 insect cells).[33]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the P-gp membrane vesicles (e.g., 20 µg protein) in an assay buffer.[34][35] Include control wells with a specific P-gp inhibitor like sodium orthovanadate (Na3VO4) to determine the P-gp-specific ATPase activity.[33]
-
Compound Addition: Add the test inhibitor at various concentrations to the wells. To measure inhibition of stimulated activity, also add a known P-gp substrate (e.g., verapamil) that stimulates ATPase activity.[36] Incubate for 5-10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding MgATP to a final concentration of 1-5 mM.[35] Incubate the plate at 37°C for 20-30 minutes.
-
Quantify Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. This is typically done using a colorimetric method, such as one involving malachite green, which forms a colored complex with Pi that can be measured by absorbance.[33]
-
Data Analysis: The P-gp-specific activity is calculated by subtracting the activity in the presence of vanadate from the total activity. Plot the rate of Pi release against the inhibitor concentration to determine the IC50 value for ATPase inhibition.[1]
Caption: Development of P-gp inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Elacridar hydrochloride | P-gp inhibitor | Probechem Biochemicals [probechem.com]
- 12. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. journals.plos.org [journals.plos.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Combination of Elacridar with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia [mdpi.com]
- 18. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase II study of tariquidar, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. go.drugbank.com [go.drugbank.com]
- 23. medkoo.com [medkoo.com]
- 24. biotin-hpdp.com [biotin-hpdp.com]
- 25. dntp-mixture.com [dntp-mixture.com]
- 26. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. MTT (Assay protocol [protocols.io]
- 31. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 32. MTT assay protocol | Abcam [abcam.com]
- 33. sigmaaldrich.com [sigmaaldrich.com]
- 34. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pnas.org [pnas.org]
- 36. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Oral Paclitaxel with Encequidar Demonstrates Superior Efficacy and a Favorable Safety Profile Compared to Intravenous Paclitaxel in Metastatic Breast Cancer
A pivotal phase III clinical trial has demonstrated that an oral formulation of paclitaxel co-administered with encequidar, a novel P-glycoprotein (P-gp) inhibitor, offers a significant improvement in tumor response and a favorable risk-benefit profile compared to the standard intravenous (IV) administration of paclitaxel in patients with metastatic breast cancer.[1][2][3] This combination provides a new therapeutic avenue, potentially transforming the treatment landscape for this patient population by offering the convenience of oral administration and reducing certain treatment-related toxicities.[4]
Paclitaxel, a cornerstone of chemotherapy for various cancers, functions by stabilizing microtubules, which disrupts the dynamic process of cell division and ultimately leads to cancer cell death.[5][6][7] However, its oral bioavailability is limited due to efflux by the P-glycoprotein pump in the gastrointestinal tract.[8][9] Encequidar is a potent and selective inhibitor of P-gp, which, when co-administered with oral paclitaxel, effectively blocks this efflux mechanism, allowing for the systemic absorption of paclitaxel.[8][9][10][11][12]
Efficacy in Metastatic Breast Cancer
The open-label, randomized, multicenter, phase III study (KX-ORAX-001, NCT02594371) evaluated the efficacy and safety of oral paclitaxel plus encequidar versus intravenous paclitaxel in 402 patients with metastatic breast cancer.[2][13][14] The results demonstrated a statistically significant improvement in the primary endpoint of confirmed radiographic overall response rate (ORR).
Table 1: Comparison of Efficacy Endpoints
| Efficacy Endpoint | Oral Paclitaxel + Encequidar (n=265) | Intravenous Paclitaxel (n=137) | Hazard Ratio (95.5% CI) | P-value |
| Overall Response Rate (ORR) | 35.8% | 23.4% | - | 0.01 |
| Median Progression-Free Survival (PFS) | 8.4 months | 7.4 months | 0.768 (0.584–1.01) | 0.046 |
| Median Overall Survival (OS) | 22.7 months | 16.5 months | 0.794 (0.607–1.037) | 0.08 |
Data sourced from the KX-ORAX-001 phase III clinical trial.[2][4][13][14]
The study also showed a trend towards improved progression-free survival (PFS) and overall survival (OS) with the oral combination.[2][13]
Safety and Tolerability Profile
The safety profile of oral paclitaxel with encequidar differed from that of intravenous paclitaxel. Notably, the oral formulation was associated with a significantly lower incidence and severity of neuropathy and alopecia.[1][2] However, gastrointestinal side effects and neutropenia were more common with the oral regimen.[1][2]
Table 2: Comparison of Key Adverse Events
| Adverse Event (Grade ≥2) | Oral Paclitaxel + Encequidar | Intravenous Paclitaxel |
| Neuropathy | 2% | 15% |
| Alopecia (Any Grade) | 49% | 62% |
| Nausea, Vomiting, Diarrhea (Any Grade) | 85% | 51% |
| Grade ≥3 Neutropenia | 36% | 32% |
Data sourced from the KX-ORAX-001 phase III clinical trial.[2][13]
Experimental Protocols
The pivotal phase III trial (NCT02594371) was an open-label, randomized, multicenter study.[13][15]
Patient Population: The study enrolled 402 women with histologically or cytologically confirmed metastatic breast cancer for whom IV paclitaxel monotherapy was recommended.[1][15][16] Patients were required to have had at least a one-year interval since their last taxane-based therapy.[2][13]
Treatment Regimens:
-
Oral Paclitaxel + Encequidar Arm (n=265): Patients received 205 mg/m² of oral paclitaxel plus 15 mg of encequidar for three consecutive days each week.[2][13]
-
Intravenous Paclitaxel Arm (n=137): Patients received 175 mg/m² of intravenous paclitaxel once every three weeks.[2][13]
Endpoints:
-
Primary Endpoint: Confirmed radiographic objective response rate (ORR) assessed by a blinded independent central review according to RECIST 1.1 criteria.[2][13]
-
Secondary Endpoints: Progression-free survival (PFS) and overall survival (OS).[13]
Visualizing the Mechanisms and Workflow
To better understand the underlying biology and the clinical trial design, the following diagrams illustrate the key processes.
Caption: Mechanism of Action of Paclitaxel.
Caption: Mechanism of Encequidar for Oral Paclitaxel.
Caption: Workflow of the KX-ORAX-001 Phase III Trial.
References
- 1. breastcancer.org [breastcancer.org]
- 2. Oral Paclitaxel Plus P-Glycoprotein Pump Inhibitor Encequidar vs Intravenous Paclitaxel in Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 3. onclive.com [onclive.com]
- 4. ajmc.com [ajmc.com]
- 5. droracle.ai [droracle.ai]
- 6. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Encequidar Hydrochloride: A Comparative Analysis of Cross-Resistance in P-glycoprotein Mediated Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Encequidar hydrochloride, a third-generation P-glycoprotein (P-gp) inhibitor, and its performance in cross-resistance studies alongside other notable P-gp inhibitors. Encequidar is a potent and selective P-gp inhibitor designed with minimal systemic absorption to specifically target gut-efflux transporters, thereby enhancing the oral bioavailability of co-administered chemotherapeutic agents.[1][2][3] This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying mechanisms and workflows.
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an ATP-dependent efflux pump for a wide range of xenobiotics, including many anticancer drugs.[4][5] Overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), as it actively removes cytotoxic agents from the cell, preventing them from reaching their intracellular targets.[4][5] P-gp inhibitors, also known as chemosensitizers, aim to reverse this resistance by blocking the efflux function of the transporter.
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition by Encequidar.
Comparative Efficacy in Reversing P-gp Mediated Resistance
The following tables summarize the in vitro efficacy of Encequidar and other third-generation P-gp inhibitors in reversing resistance to various chemotherapeutic agents in different multidrug-resistant cancer cell lines.
Table 1: Reversal of Doxorubicin Resistance
| P-gp Inhibitor | Cell Line | Chemotherapeutic Agent | Reversal Fold (RF)¹ | Reference |
| Encequidar | SW620/AD300 (Colon) | Doxorubicin | Not directly reported, but significantly enhanced cytotoxicity | [1] |
| Tariquidar | NCI/ADR-RES (Ovarian) | Doxorubicin | ~15-fold (from 104-fold resistance to 7-fold) | [6] |
| Zosuquidar | K562/DOX (Leukemia) | Daunorubicin | >45.5-fold | [7][8] |
| Zosuquidar | HL60/DNR (Leukemia) | Daunorubicin | - | [7][8] |
¹Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the P-gp inhibitor.
Table 2: Reversal of Paclitaxel Resistance
| P-gp Inhibitor | Cell Line | Chemotherapeutic Agent | Reversal Fold (RF) | Reference |
| Elacridar | A2780PR1 (Ovarian) | Paclitaxel | Not directly reported, but restored sensitivity | [9][10][11] |
| Elacridar | A2780PR2 (Ovarian) | Paclitaxel | Not directly reported, but restored sensitivity | [9][10][11] |
| Tariquidar | SW620/Ad300 (Colon) | Paclitaxel | Complete reversal at 3 µM | [12] |
Table 3: Inhibitory Potency (IC50) of P-gp Inhibitors
| P-gp Inhibitor | Assay | Cell Line/System | IC50 (nM) | Reference |
| Encequidar | Rhodamine 123 Efflux | Not specified (inhibition of human P-gp) | 5.8 ± 0.6 | [2] |
| Tariquidar | Not specified | Not specified | - | |
| Elacridar | Not specified | Not specified | - | |
| Zosuquidar | Not specified | Not specified | - |
Experimental Protocols
Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Cell Seeding: Cancer cells (both sensitive and resistant strains) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of the P-gp inhibitor (e.g., Encequidar). Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined from the dose-response curves. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.
P-gp Efflux Functional Assay (Rhodamine 123 or Calcein-AM Accumulation)
-
Cell Preparation: Resistant cells are harvested and washed with a suitable buffer.
-
Inhibitor Pre-incubation: Cells are pre-incubated with the P-gp inhibitor (e.g., Encequidar) at various concentrations for a specified time (e.g., 30-60 minutes) at 37°C.
-
Fluorescent Substrate Loading: A fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, is added to the cell suspension and incubated for a further period to allow for cellular uptake.
-
Washing: Cells are washed with ice-cold buffer to remove the extracellular fluorescent substrate.
-
Flow Cytometry Analysis: The intracellular fluorescence is immediately measured using a flow cytometer. Increased fluorescence in the presence of the inhibitor indicates a reduction in P-gp-mediated efflux.
Caption: A generalized workflow for in vitro cross-resistance studies of P-gp inhibitors.
Discussion
The available data indicates that this compound is a potent inhibitor of human P-gp, capable of reversing multidrug resistance in preclinical models. Its high selectivity for P-gp and minimal systemic absorption make it a promising agent for enhancing the oral delivery and efficacy of P-gp substrate chemotherapeutics.
Direct, head-to-head comparative studies of Encequidar against a panel of other third-generation P-gp inhibitors across a wide range of resistant cancer cell lines are limited in the public domain. The provided data, collated from various independent studies, suggests that Encequidar's potency is comparable to that of other well-characterized inhibitors like tariquidar and zosuquidar. However, differences in experimental conditions, including cell lines, drug combinations, and inhibitor concentrations, necessitate caution when making direct cross-study comparisons.
Future research should focus on comprehensive cross-resistance profiling of Encequidar against a broader spectrum of P-gp substrates and in diverse cancer models to fully elucidate its comparative advantages and potential clinical applications in overcoming multidrug resistance.
References
- 1. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.febscongress.org [2024.febscongress.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming multidrug resistance by knockout of ABCB1 gene using CRISPR/Cas9 system in SW620/Ad300 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Encequidar's P-glycoprotein Inhibition: A Comparative Guide to In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
Encequidar is a potent and selective, minimally absorbed inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the ATP-binding cassette (ABC) transporter family. Its primary mechanism of action is the localized inhibition of P-gp in the gastrointestinal tract, which can significantly enhance the oral bioavailability of co-administered P-gp substrate drugs.[1][2][3] This guide provides a comprehensive comparison of encequidar's P-gp inhibitory activity with other relevant compounds, supported by experimental data from both in vitro and in vivo studies.
Quantitative Comparison of P-gp Inhibition
The inhibitory potency of encequidar against P-gp has been evaluated in various in vitro systems. The following table summarizes the half-maximal inhibitory concentration (IC50) values for encequidar and other well-known P-gp inhibitors.
| Inhibitor | Cell Line/System | IC50 (µM) | Reference |
| Encequidar (ECD) | Human P-gp (hP-gp) | 0.0058 ± 0.0006 | [4][5] |
| Elacridar (ELD) | Not Specified | Not Specified | |
| Verapamil | P-gp vesicles | 3.9 | [6] |
| Verapamil | Human T-lymphocytes | ≥2 | [6] |
| Ketoconazole | Not Specified | 0.68 | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the cell lines, P-gp substrates, and assay methodologies used.
In Vivo Effects on Oral Bioavailability
In vivo studies in animal models have consistently demonstrated the ability of encequidar to significantly increase the systemic exposure of orally administered P-gp substrate drugs.
| Co-administered Drug | Animal Model | Encequidar Dose | Increase in AUC | Reference |
| Paclitaxel (PTX) | Rats | 15 mg/kg; PO | 33.5-fold | [5] |
| Sulfasalazine (SFZ) | Rats | 15 mg/kg; PO | 3.04-fold | [5] |
| Talinolol | Cynomolgus Monkeys | Not Specified | 2.14-fold | [5] |
| Paclitaxel (oPac+E) | Humans | 15 mg | GMR for AUC was 89.50% (compared to IVP) | [8] |
AUC: Area under the plasma concentration-time curve. GMR: Geometric Mean Ratio. IVP: Intravenous Paclitaxel.
Experimental Protocols
In Vitro P-gp Inhibition Assay: Rhodamine 123 Efflux Assay
This assay is commonly used to assess the inhibitory potential of compounds on P-gp-mediated efflux.
Objective: To determine the concentration at which a test compound inhibits 50% of P-gp-mediated rhodamine 123 efflux (IC50).
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1, Caco-2)
-
Rhodamine 123 (P-gp substrate)
-
Test compound (e.g., Encequidar) and positive control inhibitors
-
Assay buffer
-
Multi-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing cells in a multi-well plate and culture until a confluent monolayer is formed.
-
Rhodamine 123 Loading: Incubate the cells with a defined concentration of rhodamine 123 to allow for intracellular accumulation.
-
Inhibitor Treatment: Wash the cells to remove excess rhodamine 123 and then incubate with various concentrations of the test compound or control inhibitors.
-
Efflux Measurement: After the incubation period, measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader.
-
Data Analysis: Plot the percentage of inhibition of rhodamine 123 efflux against the log concentration of the inhibitor to determine the IC50 value.
In Vivo Oral Bioavailability Study in Rats
This study design is employed to evaluate the effect of a P-gp inhibitor on the pharmacokinetics of an orally administered P-gp substrate.
Objective: To determine the impact of encequidar co-administration on the oral bioavailability of a P-gp substrate drug (e.g., paclitaxel).
Materials:
-
Male Sprague-Dawley rats
-
Test P-gp substrate (e.g., paclitaxel)
-
Encequidar
-
Appropriate vehicle for oral administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for a sufficient period.
-
Dosing:
-
Control Group: Administer the P-gp substrate drug orally in the vehicle.
-
Treatment Group: Co-administer the P-gp substrate drug and encequidar orally. Typically, encequidar is administered a short time prior to the substrate to ensure maximal P-gp inhibition.[8]
-
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the P-gp substrate drug in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax), for both groups.
-
Bioavailability Calculation: Compare the AUC of the treatment group to the control group to determine the fold-increase in oral bioavailability.
Visualizing the Mechanisms and Processes
To better understand the concepts discussed, the following diagrams illustrate the P-gp signaling pathway, the experimental workflows, and the principle of in vitro-in vivo correlation.
References
- 1. In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. xenotech.com [xenotech.com]
- 8. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Encequidar Hydrochloride Against First-Generation P-gp Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Encequidar hydrochloride, a modern P-glycoprotein (P-gp) inhibitor, with first-generation P-gp inhibitors. It includes a detailed analysis of their mechanisms, performance based on experimental data, and relevant experimental protocols to support further research and development in this field.
Introduction to P-glycoprotein and its Inhibitors
P-glycoprotein (P-gp), encoded by the ABCB1 (or MDR1) gene, is an ATP-dependent efflux pump that plays a crucial role in limiting the absorption and distribution of a wide variety of drugs.[][2] It is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, and kidney proximal tubules.[3] In oncology, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), as it actively transports chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.[2][3]
P-gp inhibitors, also known as chemosensitizers or MDR modulators, have been developed to counteract this effect.[] These inhibitors are broadly classified into three generations based on their specificity, affinity, and toxicity.[][4] This guide focuses on comparing the novel, gut-specific inhibitor this compound with the first generation of P-gp inhibitors.
First-Generation P-gp Inhibitors: Broad Action, Significant Drawbacks
The first-generation P-gp inhibitors were primarily existing drugs identified to have an incidental P-gp inhibitory effect.[4][5] This group includes compounds from various therapeutic classes.
Key Characteristics:
-
Low Affinity and Specificity: These compounds generally exhibit low affinity for P-gp and lack specificity, often affecting other transporters or cellular pathways.[]
-
High Doses Required: To achieve effective P-gp inhibition, high concentrations of these drugs are necessary.[4]
-
Significant Toxicity: The required high doses often lead to significant toxicity, stemming from their primary pharmacological actions (e.g., hypotension with verapamil, immunosuppression with cyclosporine A).[][5]
-
Limited Clinical Success: Clinical trials with first-generation inhibitors were largely unsuccessful due to dose-limiting toxicities and a narrow therapeutic window, preventing the administration of doses sufficient for effective P-gp inhibition.[5]
Examples include verapamil (a calcium channel blocker), cyclosporine A (an immunosuppressant), quinidine, and tamoxifen.[][5]
This compound: A Targeted, Intestine-Specific Approach
Encequidar (formerly HM30181) is a first-in-class, potent, and selective P-gp inhibitor designed specifically to overcome the limitations of earlier generations.[6][7][8] Its primary innovation lies in its pharmacokinetic profile.
Key Characteristics:
-
High Potency and Selectivity: Encequidar is a highly potent inhibitor of human P-gp.[9][10]
-
Minimal Systemic Absorption: It is designed to have poor oral bioavailability, meaning it is minimally absorbed into the bloodstream.[6][7][8] This crucial feature confines its P-gp inhibitory action primarily to the gastrointestinal tract.[6][11]
-
Improved Safety Profile: By limiting its action to the gut, Encequidar avoids the systemic toxicities associated with first-generation inhibitors, which resulted from widespread P-gp inhibition throughout the body.[7][9]
-
Mechanism of Action: When co-administered with an oral P-gp substrate drug, such as the chemotherapeutic agent paclitaxel, Encequidar blocks the intestinal P-gp efflux pump. This action significantly increases the absorption and oral bioavailability of the co-administered drug.[6][8][12]
Data Presentation: A Comparative Overview
The following tables summarize the key differences between Encequidar and first-generation P-gp inhibitors.
Table 1: General Properties of P-gp Inhibitors
| Feature | First-Generation Inhibitors (e.g., Verapamil, Cyclosporine A) | This compound |
| Primary Purpose | Repurposed drugs with other primary therapeutic uses[4][5] | Specifically designed as a P-gp inhibitor[6][7] |
| Specificity for P-gp | Low; often interact with other transporters and enzymes (e.g., CYP3A4)[][13] | High selectivity for P-gp over other transporters like BCRP in humans[9][10] |
| Potency | Low to moderate[] | High[6] |
| Systemic Bioavailability | High (related to their primary therapeutic function) | Very low; designed for minimal absorption[6][7] |
| Primary Site of Action | Systemic | Gastrointestinal tract[11][14] |
| Associated Toxicity | High; dose-limiting toxicities related to their primary pharmacology[][5] | Low systemic toxicity; adverse events mainly related to the co-administered drug[9][15] |
Table 2: In Vitro P-gp Inhibition Data
| Compound | Assay System | Probe Substrate | IC50 Value |
| Encequidar | Human P-gp expressing cells | Not Specified | 0.0058 ± 0.0006 µM[10] |
| Verapamil | P-gp overexpressing cells | Calcein-AM | ~1.5 µM |
| Cyclosporine A | P-gp overexpressing cells | Calcein-AM | ~0.5 µM |
Note: IC50 values can vary significantly based on the cell line, probe substrate, and specific assay conditions used. The values for Verapamil and Cyclosporine A are representative figures from typical P-gp inhibition assays.
Table 3: Clinical Application and Outcomes
| Inhibitor | Application Studied | Key Efficacy Outcome | Key Safety Finding |
| Verapamil | Combination with chemotherapy (e.g., CAVE regimen) for small cell lung cancer | No significant improvement in therapeutic efficacy[5] | Dose-limiting hypotension[5] |
| Encequidar | Co-administered with oral paclitaxel for metastatic breast cancer | Significantly improved overall response rate (ORR) compared to IV paclitaxel (36% vs. 24%)[16] | Lower rates of neuropathy compared to IV paclitaxel (17% vs 57%); increased incidence of neutropenia and infection[15][16] |
Mandatory Visualizations
Signaling and Experimental Diagrams
References
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Athenex Presents Updated Phase 3 Data on Survival and Tolerability Associated with Oral Paclitaxel and Encequidar in Patients with Metastatic Breast Cancer - BioSpace [biospace.com]
- 12. Oraxol (paclitaxel/encequidar) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncnursingnews.com [oncnursingnews.com]
- 16. onclive.com [onclive.com]
Meta-analysis of clinical trials involving Encequidar hydrochloride
A Comparative Guide to Encequidar Hydrochloride in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data for this compound, focusing on its use in combination with oral paclitaxel versus intravenous (IV) paclitaxel for the treatment of metastatic breast cancer. The information is compiled from published clinical trial results and pharmacological studies.
Mechanism of Action: Encequidar and P-glycoprotein Inhibition
Encequidar is a novel, minimally absorbed, oral P-glycoprotein (P-gp) inhibitor.[1][2][3][4] P-gp is an efflux pump found in the intestinal epithelium that actively transports various substances, including certain chemotherapy drugs like paclitaxel, out of cells and back into the intestinal lumen, thereby reducing their oral bioavailability.[1][2][4] By selectively inhibiting P-gp in the gut, encequidar increases the absorption of orally administered paclitaxel, allowing for systemic therapeutic exposure that is comparable to IV administration.[1][3]
Below is a diagram illustrating the mechanism of action of Encequidar.
Caption: Mechanism of Encequidar in enhancing oral paclitaxel absorption.
Clinical Trial Workflow: A Phase III Study Example
The pivotal clinical trial for oral paclitaxel in combination with encequidar was a Phase III, open-label, randomized, multicenter study (KX-ORAX-001).[5][6] The workflow for this study is outlined below.
Caption: Workflow of the pivotal Phase III clinical trial (KX-ORAX-001).
Comparative Efficacy Data
The combination of oral paclitaxel and encequidar demonstrated superior efficacy compared to IV paclitaxel in the pivotal Phase III trial.[5][7][8] Key efficacy endpoints are summarized in the table below.
| Efficacy Endpoint | Oral Paclitaxel + Encequidar | IV Paclitaxel | Hazard Ratio (95.5% CI) | p-value |
| Overall Response Rate (ORR) | 35.8% - 40.4% | 23.4% - 25.6% | - | 0.005 - 0.011 |
| Median Progression-Free Survival (PFS) | 8.4 months | 7.4 months | 0.768 (0.584–1.01) | 0.046 |
| Median Overall Survival (OS) | 22.7 - 23.3 months | 16.3 - 16.5 months | 0.735 - 0.794 (0.607–1.037) | 0.026 - 0.082 |
Data from the modified intent-to-treat (mITT) and intent-to-treat (ITT) populations of the KX-ORAX-001 trial.[5][6][8]
Comparative Safety and Tolerability
The safety profiles of oral paclitaxel with encequidar and IV paclitaxel showed notable differences. While the oral combination was associated with a lower incidence of neuropathy and alopecia, it showed higher rates of gastrointestinal side effects and neutropenia.[6][7][9]
| Adverse Event (Any Grade) | Oral Paclitaxel + Encequidar | IV Paclitaxel |
| Neuropathy | 17% | 57% |
| Alopecia | 28.8% | 48.1% |
| Neutropenia | 38.3% | 33.3% |
| Diarrhea | 24.2% | 8.1% |
| Nausea | 23.1% | 5.2% |
| Vomiting | 17.0% | 4.4% |
Data from the KX-ORAX-001 trial.[6]
Prophylactic use of antiemetics and early intervention with loperamide were shown to mitigate the gastrointestinal side effects associated with the oral paclitaxel and encequidar combination.[10][11]
Experimental Protocols
Pivotal Phase III Trial (KX-ORAX-001) Methodology
-
Study Design : A multicenter, open-label, randomized, phase III clinical trial.[3][6]
-
Patient Population : 402 patients with metastatic breast cancer.[7][8] Patients were required to have had at least a one-year interval since their last taxane treatment.[8]
-
Randomization : Patients were randomized in a 2:1 ratio to receive either oral paclitaxel plus encequidar or IV paclitaxel.[7]
-
Treatment Arms :
-
Primary Endpoint : The primary endpoint was the confirmed radiographic objective response rate (ORR) based on RECIST 1.1 criteria, as assessed by a blinded independent central review.[3]
-
Secondary Endpoints : Key secondary endpoints included progression-free survival (PFS) and overall survival (OS).[3]
Conclusion
The combination of oral paclitaxel with the P-gp inhibitor encequidar has demonstrated a significant improvement in overall response rate and a trend towards improved progression-free and overall survival compared to standard intravenous paclitaxel in patients with metastatic breast cancer.[5][8] The oral regimen also presents a different safety profile, with a lower incidence of neuropathy and alopecia but a higher incidence of manageable gastrointestinal side effects.[7][9] This oral therapeutic option, if approved, could offer a more convenient, home-based alternative to IV chemotherapy.[12] However, the FDA has raised concerns regarding safety and the primary endpoint analysis, suggesting the need for a new clinical trial with risk mitigation strategies.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. Oral Paclitaxel Plus P-Glycoprotein Pump Inhibitor Encequidar vs Intravenous Paclitaxel in Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 9. breastcancer.org [breastcancer.org]
- 10. curetoday.com [curetoday.com]
- 11. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
Safety Operating Guide
Proper Disposal Procedures for Encequidar Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of encequidar hydrochloride, a compound used in research and drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information herein is intended to supplement, not replace, institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Hazard Identification and Safety Data
This compound should be handled with care, recognizing its potential hazards. The following data is summarized from the Safety Data Sheet (SDS) for Encequidar mesylate, a salt of encequidar.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Sensitization (Category 1, 1A, 1B) | Warning | H317: May cause an allergic skin reaction.[1] | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Warning | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound is governed by local, state, and federal regulations for hazardous waste.[1] Laboratories are considered hazardous waste generators and must adhere to strict guidelines.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Due to its potential to cause skin sensitization and respiratory irritation, this compound waste should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous waste. It is crucial to segregate different types of chemical waste to prevent dangerous reactions.[2] Keep this compound waste separate from:
Step 2: Waste Accumulation and Container Management
-
Select an Appropriate Container:
-
Label the Waste Container:
-
Clearly label the container with the words "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound Waste."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the first waste was added to the container.
-
-
Accumulate Waste Safely:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5]
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[6]
-
Use secondary containment, such as a tray or bin, to capture any potential leaks.[6]
-
Step 3: Disposal of Contaminated Materials
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
-
Contaminated PPE and Lab Supplies: Gloves, absorbent pads, and other disposable items contaminated with this compound should be placed in a designated solid hazardous waste container.
Step 4: Arranging for Final Disposal
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and final disposal of hazardous waste.
-
Schedule a Waste Pickup: Follow your institution's procedures to request a hazardous waste pickup. This is typically done through an online request form.
-
Do Not Dispose Down the Drain: Never dispose of this compound down the sink or in the regular trash.[7] This can lead to environmental contamination and is a regulatory violation.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Wear Appropriate PPE: Before cleaning up the spill, don the required personal protective equipment.
-
Contain the Spill: Use an absorbent material, such as diatomite or universal binders, to absorb any liquid.[1]
-
Clean the Area: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be collected and disposed of as hazardous waste.
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. CHEMICAL WASTE PROCEDURE FOR RESEARCH | SUNY Geneseo [geneseo.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
Safeguarding Researchers: Comprehensive Personal Protective Equipment and Handling Protocols for Encequidar Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Encequidar hydrochloride. Adherence to these protocols is essential to ensure personal safety and proper management of this potent pharmaceutical compound. This guide offers detailed procedural instructions, including personal protective equipment (PPE) specifications, step-by-step handling procedures, and comprehensive disposal plans, to support researchers, scientists, and drug development professionals in maintaining a safe and efficient laboratory environment.
Essential Safety and Handling Information
This compound is a potent inhibitor of P-glycoprotein (P-gp) and requires careful handling to minimize exposure.[1] While a specific Occupational Exposure Limit (OEL) has not been established for this compound, it is prudent to handle it as a potent compound and maintain exposure levels as low as reasonably achievable (ALARA). The safety data for the mesylate salt indicates that it may cause skin sensitization and respiratory irritation.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Encequidar.
| Property | Value | Source |
| Molecular Formula | C₃₈H₃₆N₆O₇ | PubChem |
| Molecular Weight | 688.7 g/mol | PubChem[1] |
| Occupational Exposure Limit (OEL) | Not Established | MedChemExpress SDS[2] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml | Cayman Chemical[3] |
| Storage Temperature | -20°C to -80°C (for solutions) | MedChemExpress[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound.
Standard Laboratory Operations (Low Concentration Solutions)
-
Primary Protection:
-
Gloves: Two pairs of nitrile gloves, with the outer pair changed immediately upon suspected contamination.
-
Eye Protection: Safety glasses with side shields.
-
Lab Coat: A standard, buttoned lab coat.
-
-
Engineering Controls: All handling of this compound solutions should be performed within a certified chemical fume hood.
Handling of Powder or High Concentration Solutions
-
Primary Protection:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Eye and Face Protection: A full-face shield or safety goggles in combination with a face mask.
-
Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.
-
Protective Clothing: A disposable, solid-front gown with elastic cuffs. For larger quantities, impervious coveralls are recommended.
-
-
Engineering Controls: All manipulations of powdered this compound or preparation of high concentration stock solutions must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE).
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.
Protocol 1: Preparation of a Stock Solution from Powder
-
Preparation:
-
Don all required PPE for handling powdered compounds.
-
Designate a specific area within the chemical fume hood for the weighing and reconstitution procedure.
-
Cover the work surface with disposable, absorbent bench paper.
-
-
Weighing:
-
Tare a clean, tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound powder to the weigh boat using a dedicated spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Reconstitution:
-
Place the weigh boat containing the powder into a suitable container (e.g., a conical tube or vial).
-
Using a calibrated pipette, slowly add the desired solvent (e.g., DMSO) to the powder.
-
Gently swirl the container to dissolve the powder completely. If necessary, vortex briefly.
-
-
Cleanup:
-
Dispose of the weigh boat, spatula (if disposable), and any contaminated bench paper in a designated hazardous waste container.
-
Wipe down the work surface with an appropriate decontaminating solution (e.g., 70% ethanol), followed by a dry wipe.
-
Protocol 2: Emergency Spill Cleanup Procedure
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
Evacuate the area if the spill is large or if there is a risk of airborne powder.
-
If the spill is on a person, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
-
-
Spill Containment and Cleanup (for small spills):
-
Don appropriate PPE, including a respirator.
-
For liquid spills: Cover the spill with an absorbent material from a chemical spill kit.
-
For powder spills: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
Working from the outside in, carefully collect the absorbed material and any contaminated debris using a scoop and scraper.
-
Place all contaminated materials into a clearly labeled hazardous waste bag.
-
-
Decontamination:
-
Clean the spill area three times with a detergent solution, followed by a rinse with water.[5]
-
Dispose of all cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Operational and Disposal Plans
Handling and Storage
-
Handling: Always handle this compound in a designated area. Avoid inhalation of dust or aerosols.[2] Wash hands thoroughly after handling.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] For long-term storage of solutions, refer to the supplier's recommendations, which are typically at -20°C or -80°C.[2]
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[2][6]
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, gowns, bench paper, and empty vials, in a designated, puncture-resistant hazardous waste container with a secure lid.[7]
-
Label the container clearly with "Hazardous Waste" and the chemical name.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this waste down the drain.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Visualized Workflows and Pathways
To further clarify the procedural and biological context of handling this compound, the following diagrams have been generated.
Caption: Encequidar inhibits the P-gp efflux pump, increasing intracellular chemotherapy concentration.
Caption: A step-by-step workflow for the safe handling of this compound in the lab.
References
- 1. Encequidar | C38H36N6O7 | CID 11399764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Population pharmacokinetics for oral paclitaxel in patients with advanced/metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. pharmtech.com [pharmtech.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. onclive.com [onclive.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
